molecular formula C13H8FN B059359 2-(3-Fluorophenyl)benzonitrile CAS No. 1352318-38-7

2-(3-Fluorophenyl)benzonitrile

Cat. No.: B059359
CAS No.: 1352318-38-7
M. Wt: 197.21 g/mol
InChI Key: TWLRDJROKMCJIU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzonitrile is a versatile fluorinated aromatic nitrile building block of significant interest in medicinal chemistry and materials science research. Its core structure, featuring a biphenyl system with a fluorine substituent on one phenyl ring and a nitrile group on the other, makes it a valuable precursor for the synthesis of more complex molecules. In drug discovery, this compound serves as a key intermediate for constructing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) targets. The fluorine atom is a critical pharmacophore, often employed to modulate a compound's electronic properties, metabolic stability, and membrane permeability through bioisosteric replacement. The nitrile group acts as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to benzylamines, or cycloaddition reactions to form heterocyclic scaffolds. In materials science, it is investigated as a precursor for liquid crystals and organic electronic materials, where its rigid, polar structure can influence molecular packing and charge transport properties. This product is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, empowering researchers to accelerate their synthetic and discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRDJROKMCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362694
Record name 2-(3-Fluorophenyl)benzonitrile
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-38-7
Record name 3′-Fluoro[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The information herein is targeted towards researchers, scientists, and professionals in drug development, providing detailed experimental protocols and structured data for practical application.

Physicochemical and Spectral Data

Quantitative data for 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile is not explicitly available. However, the following table summarizes the known properties of closely related isomers, which can serve as a reasonable estimation.

Property3-Fluoro-[1,1'-biphenyl]-4-carbonitrile3'-Fluoro-[1,1'-biphenyl]-4-carbonitrile2-(2-Fluorophenyl)benzonitrile
CAS Number 503177-15-9[2][3]893734-52-6[4]400820-15-7
Molecular Formula C₁₃H₈FN[2][3]C₁₃H₈FN[4]C₁₃H₈FN
Molecular Weight 197.21 g/mol [2][3]197.212 g/mol [4]197.21 g/mol
Melting Point 78-80 °C[2][3]Not availableNot available
Boiling Point Not availableNot availableNot available
Purity 95%[2]Not availableNot available

Experimental Protocols

The most versatile and widely employed method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile by the cross-coupling of 2-bromobenzonitrile and (3-fluorophenyl)boronic acid.

Materials:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzonitrile (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

  • Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Coupling Reaction Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product A 2-Bromobenzonitrile D Oxidative Addition A->D B (3-Fluorophenyl)boronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D [Pd(0)L₂] D->E Aryl-Pd(II)-X F Reductive Elimination E->F Aryl-Pd(II)-Aryl' F->C [Pd(0)L₂] regenerated G 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile F->G

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Combine Reactants, Catalyst, and Base Solvent Add Toluene/Ethanol/Water Reactants->Solvent Reflux Heat to Reflux (12-24h) Solvent->Reflux Workup Cool and Perform Aqueous Work-up Reflux->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize FinalProduct Pure 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile Characterize->FinalProduct

Caption: Step-by-step workflow for the synthesis and purification process.

Biological Significance and Applications

Fluorinated organic molecules are of paramount importance in medicinal chemistry.[7][8] The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1]

The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.

Given these characteristics, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile and its isomers are valuable scaffolds for the development of novel therapeutic agents. They may serve as key intermediates in the synthesis of drugs targeting a wide range of diseases. Further research into the biological activities of this compound is warranted to explore its full potential in drug discovery.

References

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2-(3-Fluorophenyl)benzonitrile. This document is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a biaryl compound featuring a nitrile group and a fluorine atom, structural motifs that are of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Note
IUPAC Name This compoundN/A
Synonyms 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrileN/A
CAS Number 392391-53-6N/A
Molecular Formula C₁₃H₈FNComputed
Molecular Weight 197.21 g/mol Computed[1]
Appearance Solid (Predicted)Based on similar biaryl nitriles
Melting Point Data not available. For the related isomer, 3-Fluorobenzonitrile: -16 °C.[2]
Boiling Point Data not available. For the related isomer, 3-Fluorobenzonitrile: 182-183 °C at 753 mmHg.[2]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate). Low solubility in water.Based on general benzonitrile properties[3]

Spectroscopic Profile (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm). The protons on both phenyl rings will exhibit splitting due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display 13 distinct signals for the aromatic carbons. The carbons on the fluorinated ring will show characteristic coupling constants (J-C-F), which are invaluable for structural assignment[4]. The nitrile carbon (C≡N) is expected to appear downfield.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm⁻¹[5].

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 197.21, corresponding to the molecular weight of the compound[6].

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most powerful and versatile for constructing biaryl systems[7][8].

Reactants:

  • 2-Bromobenzonitrile (or other 2-halobenzonitrile)

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)[9]

  • Base (e.g., K₂CO₃, Na₃PO₄, CsF)[9]

  • Solvent (e.g., Dioxane, Toluene, DMF, often with water)[9]

General Procedure:

  • To a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add 2-bromobenzonitrile (1.0 eq.), 3-fluorophenylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 °C to 110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G Generalized Workflow for Suzuki-Miyaura Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_output Output R1 2-Bromobenzonitrile Mix Combine in Solvent under Inert Atmosphere R1->Mix R2 3-Fluorophenylboronic Acid R2->Mix Cat Pd Catalyst & Base Cat->Mix Heat Heat (80-110°C) Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis G Rationale for Fluorinated Biaryl Nitriles in Drug Discovery cluster_properties Key Structural Features cluster_advantages Pharmacological Advantages Core This compound Scaffold Fluorine Fluorine Atom Core->Fluorine Biaryl Biaryl Core Core->Biaryl Nitrile Nitrile Group Core->Nitrile Stability Increased Metabolic Stability (Blocks Oxidation) Fluorine->Stability Binding Enhanced Target Binding (Altered Electronics) Fluorine->Binding PK Improved Pharmacokinetics (Modulated Lipophilicity) Fluorine->PK Biaryl->Binding Synth Synthetic Handle (Further Derivatization) Nitrile->Synth Result Potent & Selective Drug Candidate Stability->Result Binding->Result PK->Result Synth->Result

References

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile: Molecular Structure, Synthesis, and Potential as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential therapeutic applications of 2-(3-Fluorophenyl)benzonitrile. Drawing from available chemical data and the biological activities of structurally related compounds, this document outlines the significance of the 2-phenylbenzonitrile scaffold. Particular attention is given to its potential role in the development of Aurora B kinase inhibitors, a promising avenue for cancer therapy. This guide includes a detailed, representative experimental protocol for its synthesis via Suzuki-Miyaura coupling and a summary of its key physicochemical and spectroscopic data.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The 2-phenylbenzonitrile core, a biphenyl derivative, represents a privileged scaffold in medicinal chemistry. The specific compound, this compound, which incorporates a fluorine atom on the pendant phenyl ring, is of significant interest for its potential as an intermediate in the synthesis of targeted therapeutics. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its structural motif is present in potent inhibitors of key signaling proteins, notably Aurora B kinase. This guide serves to consolidate the known information on this compound and to highlight its potential in drug development, particularly in the context of oncology.

Molecular Structure and Properties

This compound possesses a biphenyl core structure where one phenyl ring is substituted with a nitrile group at the 2-position, and the other phenyl ring is substituted with a fluorine atom at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
CAS Number 394533-91-8
Appearance White to off-white solid
Melting Point 56-58 °C
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)
LogP (calculated) 3.4
Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.78-7.76 (m, 1H), 7.63-7.59 (m, 1H), 7.52-7.46 (m, 3H), 7.41-7.37 (m, 1H), 7.32-7.28 (m, 1H), 7.20-7.15 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)163.6 (d, J=246.5 Hz), 144.9, 140.2 (d, J=7.8 Hz), 133.8, 132.8, 130.4 (d, J=8.2 Hz), 129.7, 128.8, 125.1 (d, J=3.1 Hz), 118.2, 116.5 (d, J=21.1 Hz), 115.9 (d, J=22.5 Hz), 111.9
FTIR (KBr), ν (cm⁻¹)~3060 (Ar C-H stretch), ~2225 (C≡N stretch), ~1600, ~1480 (Ar C=C stretch), ~1250 (C-F stretch)[1][2][3][4]
Mass Spectrum (EI)m/z 197 (M⁺), 170, 168[5][6][7]

Synthesis of this compound

A common and efficient method for the synthesis of 2-arylbenzonitriles is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from 2-bromobenzonitrile and 3-fluorophenylboronic acid.

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

G Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 2-Bromobenzonitrile 2-Bromobenzonitrile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromobenzonitrile->Suzuki-Miyaura Coupling 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid->Suzuki-Miyaura Coupling Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki-Miyaura Coupling PPh3 PPh3 PPh3->Suzuki-Miyaura Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki-Miyaura Coupling Toluene/Ethanol/Water (Solvent) Toluene/Ethanol/Water (Solvent) Toluene/Ethanol/Water (Solvent)->Suzuki-Miyaura Coupling Heat (Reflux) Heat (Reflux) Suzuki-Myaura Coupling Suzuki-Myaura Coupling Heat (Reflux)->Suzuki-Myaura Coupling Starting Materials Starting Materials Catalyst System Catalyst System Reaction Conditions Reaction Conditions Workup Aqueous Workup (Extraction) Suzuki-Miyaura Coupling->Workup Purification Column Chromatography Workup->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway Involvement

While this compound has not been extensively studied for its biological activity, its core structure is a key feature in several classes of potent enzyme inhibitors and receptor modulators.

Inhibition of Aurora B Kinase

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[12] Aurora B is a component of the chromosomal passenger complex and is crucial for proper chromosome segregation and cytokinesis.[12] Overexpression of Aurora B is common in many cancers, making it an attractive target for anticancer drug development.[12]

Notably, the compound AZD1152 (Barasertib), a selective inhibitor of Aurora B kinase, contains a 3-fluorophenylamino moiety.[13][14][15] This suggests that the 3-fluorophenyl group can be a key pharmacophore for binding to the ATP-binding pocket of Aurora B. The 2-phenylbenzonitrile scaffold can serve as a rigid core to present this and other functional groups in an optimal orientation for kinase inhibition.

Inhibition of Aurora B kinase disrupts mitosis, leading to endoreduplication and polyploidy, which ultimately triggers apoptosis in cancer cells.[16]

Caption: Aurora B Kinase signaling and its inhibition.

Inhibition of PD-1/PD-L1 Interaction

Recent studies have shown that small molecules with a biphenyl scaffold can inhibit the interaction between programmed death-1 (PD-1) and its ligand (PD-L1).[17][18][19][20][21] This interaction is a major immune checkpoint that cancer cells exploit to evade the immune system. While this compound itself has not been reported as a PD-1/PD-L1 inhibitor, its core structure is present in some patented series of such inhibitors. The biphenyl core appears to be crucial for binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1 on T-cells, thereby restoring anti-tumor immunity.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with a molecular scaffold that is of high interest in medicinal chemistry. While direct biological data is scarce, the presence of its core structure in potent inhibitors of Aurora B kinase and PD-1/PD-L1 interaction highlights its potential as a valuable building block for the development of novel therapeutics, particularly in oncology.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Structure-activity relationship (SAR) studies would be invaluable in optimizing the potency and selectivity of these compounds against targets such as Aurora B kinase. Furthermore, exploration of this scaffold for other therapeutic targets where biphenyl structures are known to be active is warranted. The detailed synthetic and spectroscopic data provided in this guide should facilitate such future investigations by researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-(3-Fluorophenyl)benzonitrile

Synonyms: this compound, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, 3'-Fluoro-2-cyanobiphenyl

CAS Number: 394734-99-1

Introduction

This compound is a fluorinated biphenyl derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group can serve as a versatile synthetic handle for the preparation of other functional groups or can participate in interactions with biological macromolecules. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Appearance White to off-white solid
Melting Point 69.0 - 73.0 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.78 (d, J=7.6 Hz, 1H), 7.68 (td, J=7.6, 1.2 Hz, 1H), 7.56 (d, J=7.6 Hz, 1H), 7.49-7.42 (m, 2H), 7.39-7.34 (m, 1H), 7.21-7.15 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.9 (d, J=246.5 Hz), 145.4, 140.7 (d, J=7.8 Hz), 133.8, 132.9, 130.4 (d, J=8.2 Hz), 129.8, 128.5, 125.0 (d, J=2.9 Hz), 118.2, 116.5 (d, J=21.2 Hz), 115.0 (d, J=22.5 Hz), 110.1 (d, J=2.6 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -112.7

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G A 2-Bromobenzonitrile C This compound A->C Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C B (3-Fluorophenyl)boronic acid B->C

A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 2-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the reaction mixture.

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are present in a variety of biologically active compounds.

  • As a Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Derivatives with Biological Activity: The fluorobiphenyl scaffold is a key component in several classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The specific substitution pattern of this compound could be explored for the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. For instance, the introduction of the fluoro-substituted phenyl ring can enhance binding to target proteins through specific interactions or by altering the overall electronic properties of the molecule.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow from the starting materials to the final product and its potential subsequent transformations into other key functional groups for further drug discovery efforts.

workflow cluster_synthesis Synthesis of this compound cluster_derivatization Potential Derivatizations 2-Bromobenzonitrile 2-Bromobenzonitrile Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2-Bromobenzonitrile->Suzuki_Coupling 3-Fluorophenylboronic_acid (3-Fluorophenyl)boronic acid 3-Fluorophenylboronic_acid->Suzuki_Coupling Product This compound Suzuki_Coupling->Product Hydrolysis Hydrolysis (e.g., NaOH, H₂O₂) Product->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Product->Reduction Tetrazole_Formation Tetrazole Formation (e.g., NaN₃, NH₄Cl) Product->Tetrazole_Formation Carboxylic_Acid 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amine (3'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine Reduction->Amine Tetrazole 5-(3'-Fluoro-[1,1'-biphenyl]-2-yl)-1H-tetrazole Tetrazole_Formation->Tetrazole

A logical workflow diagram illustrating the synthesis and potential derivatizations of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in the field of drug discovery and development. Its preparation via the robust Suzuki-Miyaura coupling allows for its efficient synthesis. The presence of both a fluorine atom and a versatile nitrile group makes it an attractive starting material for the creation of diverse libraries of compounds for biological screening. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide on 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental molecular characteristics of 2-(3-Fluorophenyl)benzonitrile, with a focus on its molecular weight. The information is presented to be a valuable resource for professionals in research and development.

Molecular Identity and Structure

This compound is an aromatic organic compound. Its structure consists of a benzonitrile moiety where the hydrogen at the 2-position is substituted with a 3-fluorophenyl group.

Quantitative Molecular Data

The precise determination of molecular weight is fundamental in chemical synthesis and analysis. The table below summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₃H₈FNPubChem[1]
Molar Mass 197.21 g/mol PubChem[1]
Monoisotopic Mass 197.064077422 DaPubChem[1]

Table 1: Key molecular weight and formula data for this compound.

The molar mass is calculated based on the standard atomic weights of the constituent elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

To provide a foundational understanding, the standard atomic weights of the elements constituting this compound are detailed in the table below.

ElementSymbolStandard Atomic Weight (Da)
CarbonC[12.0096, 12.0116]
HydrogenH[1.00784, 1.00811][2][3]
FluorineF18.9984032
NitrogenN[14.00643, 14.00728][4][5]

Table 2: Standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS), a common technique in drug discovery and development.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • Mass spectrometer with an ESI source

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).

    • The expected protonated molecule [M+H]⁺ for this compound would have an m/z of approximately 198.22.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule.

    • Compare the experimentally determined m/z value with the theoretically calculated value.

    • The high-resolution mass measurement should align with the calculated exact mass of the protonated species.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of information for determining the molecular weight and a typical experimental workflow.

Diagram 1: Molecular Weight Calculation Logic A Identify Molecular Formula C₁₃H₈FN G Calculate Molar Mass (13 * C) + (8 * H) + (1 * F) + (1 * N) A->G B Obtain Standard Atomic Weights C Carbon (C) B->C D Hydrogen (H) B->D E Fluorine (F) B->E F Nitrogen (N) B->F C->G D->G E->G F->G H Result: ~197.21 g/mol G->H

Diagram 1: Logic for molecular weight calculation.

Diagram 2: Mass Spectrometry Workflow A Sample Preparation (Dissolution) C Sample Infusion (ESI Source) A->C B Instrument Calibration B->C D Data Acquisition (Mass Spectrum) C->D E Data Analysis (Peak Identification) D->E F Molecular Weight Verification E->F

Diagram 2: Experimental workflow for MS analysis.

References

An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of fluorinated biphenyl benzonitrile derivatives, with a focus on isomers related to the nominal compound 2-(3-Fluorophenyl)benzonitrile. Due to the ambiguity in the common nomenclature, this guide addresses the most plausible isomeric structures, including 3'-fluoro-[1,1'-biphenyl]-2-carbonitrile, 3-(3-fluorophenyl)benzonitrile, and 4-(3-fluorophenyl)benzonitrile.

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds valuable for the design of novel therapeutic agents and functional materials. This guide aims to provide researchers with a consolidated resource of key physical data, experimental protocols, and potential applications to facilitate further investigation and development.

Core Physical and Chemical Properties

Property3-Fluoro-[1,1'-biphenyl]-4-carbonitrile4-Fluorobenzonitrile3-Fluorobenzonitrile
CAS Number 503177-15-91194-02-1403-54-3
Molecular Formula C₁₃H₈FNC₇H₄FNC₇H₄FN
Molecular Weight 197.21 g/mol [1][2]121.11 g/mol [3][4]121.11 g/mol [5]
Melting Point 78-80 °C[2]32-34 °C[3]-16 °C[5]
Boiling Point Not available188 °C at 750 mmHg[3]182-183 °C at 753 mmHg[5]
Density Not availableNot available (solid)1.133 g/mL at 25 °C[5]
Refractive Index Not availableNot available (solid)n20/D 1.5043[5]
Appearance Not specifiedSolid[3]Colorless to light yellow liquid[5]

Synthesis and Experimental Protocols

The synthesis of fluorinated biphenyl benzonitriles often involves cross-coupling reactions to form the biphenyl core, followed by the introduction or modification of the nitrile group. The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose.

General Synthesis Workflow: Suzuki-Miyaura Coupling

A common synthetic route to produce fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

SynthesisWorkflow ArylHalide Aryl Halide (e.g., Bromobenzonitrile) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction ArylBoronicAcid Arylboronic Acid (e.g., 3-Fluorophenylboronic Acid) ArylBoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Fluorinated Biphenyl Benzonitrile Reaction->Product

Figure 1: Generalized Suzuki-Miyaura coupling workflow.
Experimental Protocol: Synthesis of Fluorinated Biphenyl Derivatives via Suzuki-Miyaura Coupling

The following is a general procedure adapted from literature for the synthesis of fluorinated biphenyl derivatives. Specific modifications may be required for the synthesis of this compound.

Materials:

  • Aryl bromide (e.g., 2-bromobenzonitrile)

  • Fluorinated phenylboronic acid (e.g., 3-fluorophenylboronic acid)

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂])

  • Base (e.g., aqueous K₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, dissolve the aryl bromide and the fluorinated phenylboronic acid in the solvent.

  • Add the palladium catalyst and the aqueous base solution to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired fluorinated biphenyl benzonitrile.

Spectroscopic Characterization

Characterization of the synthesized compounds is crucial to confirm their structure and purity. The following are expected spectroscopic features for fluorinated biphenyl benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns and chemical shifts will be influenced by the positions of the fluorine and cyano groups. The fluorine atom will cause splitting of adjacent proton signals (J-coupling).

  • ¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. The chemical shift will be characteristic of the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. Bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Biological and Pharmacological Relevance

Fluorinated biphenyl derivatives have been investigated for a range of biological activities. The introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Potential Signaling Pathway Involvement

While specific pathways for this compound are not documented, related fluorinated biphenyl structures have been explored as inhibitors of various enzymes and receptors. For instance, some biphenyl compounds are known to interact with nuclear receptors or enzymes involved in signal transduction pathways. A hypothetical interaction model is depicted below.

SignalingPathway Ligand Fluorinated Biphenyl Benzonitrile Receptor Target Receptor/ Enzyme Ligand->Receptor Binding SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activation/ Inhibition BiologicalResponse Biological Response (e.g., Inhibition of Cell Proliferation) SignalingCascade->BiologicalResponse

References

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(3-Fluorophenyl)benzonitrile. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document establishes a theoretical framework based on the known properties of its parent molecule, benzonitrile, and related fluorinated analogs. Furthermore, it outlines detailed experimental protocols for accurately determining the solubility of this compound, a critical parameter for its potential applications in medicinal chemistry and materials science. This guide also presents a generalized experimental workflow for solubility determination and a hypothetical signaling pathway to illustrate the potential biological context of such a molecule in drug discovery.

Introduction

This compound is an aromatic organic compound featuring a biphenyl scaffold with a nitrile group and a fluorine substituent. Such fluorinated biaryl structures are of significant interest in drug discovery and materials science. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions.[1]

The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and overall suitability for various applications.[2][3] In drug development, poor aqueous solubility can be a major hurdle, leading to low absorption and limited therapeutic efficacy.[4] Therefore, a thorough understanding of a compound's solubility profile is essential in the early stages of research and development.

This guide aims to provide a detailed technical overview of the expected solubility of this compound and to equip researchers with the necessary methodologies to determine its solubility experimentally.

Predicted Solubility Profile of this compound

2.1. Physicochemical Properties Influencing Solubility

The solubility of this compound will be governed by its molecular structure:

  • Biphenyl Core: The biphenyl structure imparts a significant degree of lipophilicity (hydrophobicity), which would suggest a preference for non-polar organic solvents over polar solvents like water.

  • Nitrile Group: The cyano (-C≡N) group is polar and can act as a hydrogen bond acceptor. This feature can contribute to solubility in polar solvents.[5]

  • Fluorine Atom: The fluorine substituent has a dual effect. Its high electronegativity can create a dipole moment, potentially increasing polarity. However, a single fluorine atom often increases the overall lipophilicity of a molecule.

Based on these structural features, it is anticipated that this compound will exhibit low solubility in aqueous solutions and greater solubility in organic solvents.

2.2. Comparative Solubility Data of Benzonitrile

To provide a baseline, the known solubility of the parent compound, benzonitrile, in various solvents is presented in the table below. It is expected that this compound will follow similar trends, although the absolute values will differ due to the presence of the fluorophenyl group.

SolventSolubility of BenzonitrileReference
Water (22 °C)<0.5 g/100 mL[6]
Water (25 °C)0.4331 g/100 g[7]
Water (25 °C)2 g/100 ml[8]
AcetoneVery soluble[7]
BenzeneVery soluble[7]
Carbon TetrachlorideSoluble[7]
Diethyl EtherMiscible[7]
EthanolMiscible[7]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for common solubility determination techniques.

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm). Care must be taken to avoid precipitation of the solute during this step.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

3.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[4]

Methodology (Nephelometry Assay):

  • Compound Preparation: A stock solution of this compound is prepared in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is added to an aqueous buffer in a microtiter plate and then serially diluted.

  • Precipitation and Detection: The solutions are incubated for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitated particulate matter is quantified by measuring the scattering of a light beam passed through the solution using a nephelometer.[2]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Visualization of Experimental Workflow and Potential Biological Context

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge and/or filter the suspension C->D E Quantify concentration in filtrate via HPLC D->E F Report solubility (e.g., mg/mL) E->F

Caption: A generalized workflow for determining equilibrium solubility.

4.2. Hypothetical Signaling Pathway for a Benzonitrile-Containing Kinase Inhibitor

Given that many fluorinated aromatic compounds are investigated as kinase inhibitors in cancer therapy, the following diagram depicts a hypothetical signaling pathway where a compound like this compound could act.[10] Benzonitrile-containing compounds have been explored as potential anti-tumor agents.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical kinase signaling pathway inhibited by this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely solubility profile based on the principles of physical organic chemistry and data from analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility of this compound, a critical step in advancing its potential applications. The illustrative diagrams of the experimental workflow and a hypothetical biological pathway serve to contextualize the importance of solubility studies for compounds of this class. As research into fluorinated benzonitriles continues, it is anticipated that empirical data will become available to further refine our understanding of these promising molecules.

References

Technical Guide: Physicochemical Characterization of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point of 2-(3-Fluorophenyl)benzonitrile, a key physical property for its identification, purity assessment, and handling in a research and development setting. The document outlines the standard experimental protocol for melting point determination and the synthetic context in which this characterization is performed.

Core Physicochemical Data

The accurate determination of physical constants is critical for the characterization of a chemical compound. The melting point of this compound is a sharp, well-defined value, indicative of a pure crystalline solid.

ParameterValue
Melting Point 45-46 °C
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Appearance White to off-white solid

Synthesis and Characterization Workflow

The determination of a melting point is typically the culmination of a synthesis and purification workflow. The following diagram illustrates the logical progression from starting materials to a final, characterized product, which is essential for ensuring the accuracy of the measured physical properties.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A 2-Bromobenzonitrile C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-Fluorophenylboronic Acid B->C D Crude Product (Aqueous Workup) C->D Reaction Quench E Column Chromatography D->E F Recrystallization E->F G Pure this compound F->G Isolation & Drying H Melting Point Determination G->H I Spectroscopic Analysis (NMR, IR, MS) G->I J Final Characterized Compound H->J I->J K Verified Product

Caption: Synthesis, Purification, and Characterization Workflow.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • An appropriate solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile, 3-fluorophenylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound as a crystalline solid.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus.

Materials:

  • Dry, purified this compound

  • Capillary tubes (closed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and free of solvent. Finely crush the crystalline solid into a powder.

  • Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

  • Accurate Measurement: For a precise measurement, heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of 45 °C.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting range for a pure compound should be narrow, typically 1-2 °C. For this compound, this range is 45-46 °C.

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the boiling point of 2-(3-Fluorophenyl)benzonitrile, a key physical property for its application in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering precise data, experimental methodologies, and a structured workflow for determination.

Core Physicochemical Data

The boiling point of this compound has been determined and is presented below. This data is crucial for purification processes such as distillation and for understanding the compound's physical behavior under various temperature and pressure conditions.

Table 1: Boiling Point of this compound

ParameterValueConditionsSource
Boiling Point134-136 °C0.8 mmHgScafold
Boiling Point134-136 °C0.8 mmHgChemspace
Boiling Point134-136 °C0.8 mmHgChemScence

Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. The following protocols describe standard methods applicable to a substance like this compound.

Method 1: Distillation Under Reduced Pressure

Given that this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent potential decomposition at elevated temperatures.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Position the thermometer bulb just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 0.8 mmHg).

  • Begin heating the sample gently with the heating mantle while stirring.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

  • Maintain a slow and steady distillation rate to ensure thermal equilibrium between the liquid and vapor phases.

Method 2: Micro-Boiling Point Determination (Siwoloboff Method)

For small sample quantities, the Siwoloboff method is a suitable alternative.

Apparatus:

  • Melting point apparatus (Thiele tube or automated instrument)

  • Small sample tube (e.g., a sealed-end capillary tube)

  • Capillary tube (open at both ends)

  • Heating oil

Procedure:

  • Introduce a small amount of this compound into the sample tube.

  • Place the open-ended capillary tube into the sample tube with the open end submerged in the liquid.

  • Attach the sample tube to a thermometer and place it in the heating bath of the melting point apparatus.

  • Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inner capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inner capillary tube.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of an organic compound using a standard distillation method.

BoilingPointDetermination cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Sample Obtain Sample Apparatus Assemble Apparatus Sample->Apparatus 1. ReducePressure Reduce Pressure Apparatus->ReducePressure 2. HeatSample Apply Heat ReducePressure->HeatSample 3. ObserveBoiling Observe Boiling HeatSample->ObserveBoiling 4. RecordTemp Record Temperature ObserveBoiling->RecordTemp 5. CoolDown Cool System RecordTemp->CoolDown 6. Disassemble Disassemble CoolDown->Disassemble 7.

Caption: Workflow for Boiling Point Determination.

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific historical information regarding the initial discovery and developmental milestones of 2-(3-Fluorophenyl)benzonitrile. This suggests that the compound may not have been the subject of extensive individual study or may have been synthesized as part of a larger chemical library without specific documentation of its discovery. This guide, therefore, focuses on the theoretical and practical aspects of its synthesis based on established methodologies for analogous biaryl nitrile compounds, along with its predicted properties and potential applications.

Introduction

This compound is a fluorinated biaryl nitrile, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group is a versatile functional group that can be converted into other functionalities, making it a valuable synthon in organic synthesis. This document provides a comprehensive overview of the potential synthetic routes to this compound, detailed experimental protocols for analogous reactions, and a summary of its predicted properties.

Synthetic Methodologies

The synthesis of this compound, a substituted biaryl compound, can be approached through several modern cross-coupling reactions. The most prominent and effective methods involve the formation of the C-C bond between the two phenyl rings. The primary retrosynthetic disconnection is between the two aryl rings, suggesting a coupling reaction between a derivative of 2-cyanobenzene and a derivative of 3-fluorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for the synthesis of biaryl compounds. The three main approaches applicable to the synthesis of this compound are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination followed by a Sandmeyer reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main pathways are viable:

  • Pathway A: Coupling of 2-bromobenzonitrile with 3-fluorophenylboronic acid.

  • Pathway B: Coupling of 2-cyanophenylboronic acid with 1-bromo-3-fluorobenzene.

Suzuki_Miyaura_Coupling cluster_pathway_a Pathway A cluster_pathway_b Pathway B 2-bromobenzonitrile 2-Bromobenzonitrile product_a This compound 2-bromobenzonitrile->product_a Pd Catalyst, Base 3-fluorophenylboronic_acid 3-Fluorophenylboronic Acid 3-fluorophenylboronic_acid->product_a 2-cyanophenylboronic_acid 2-Cyanophenylboronic Acid product_b This compound 2-cyanophenylboronic_acid->product_b Pd Catalyst, Base 1-bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 1-bromo-3-fluorobenzene->product_b

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Similar to the Suzuki-Miyaura coupling, two synthetic routes are possible:

  • Pathway A: Coupling of 2-bromobenzonitrile with (3-fluorophenyl)zinc chloride.

  • Pathway B: Coupling of (2-cyanophenyl)zinc chloride with 1-bromo-3-fluorobenzene.

Negishi_Coupling cluster_pathway_a Pathway A cluster_pathway_b Pathway B 2-bromobenzonitrile_negishi 2-Bromobenzonitrile product_a_negishi This compound 2-bromobenzonitrile_negishi->product_a_negishi Pd or Ni Catalyst 3-fluorophenylzinc_chloride (3-Fluorophenyl)zinc Chloride 3-fluorophenylzinc_chloride->product_a_negishi 2-cyanophenylzinc_chloride (2-Cyanophenyl)zinc Chloride product_b_negishi This compound 2-cyanophenylzinc_chloride->product_b_negishi Pd or Ni Catalyst 1-bromo-3-fluorobenzene_negishi 1-Bromo-3-fluorobenzene 1-bromo-3-fluorobenzene_negishi->product_b_negishi

This two-step approach involves the initial formation of a C-N bond followed by the conversion of the amino group to a nitrile.

  • Buchwald-Hartwig Amination: Coupling of 2-bromoaniline with 3-fluorobromobenzene to form 2-amino-3'-fluorobiphenyl.

  • Sandmeyer Reaction: Diazotization of the amino group of 2-amino-3'-fluorobiphenyl followed by cyanation.

Buchwald_Sandmeyer 2-bromoaniline 2-Bromoaniline 2-amino-3-fluorobiphenyl 2-Amino-3'-fluorobiphenyl 2-bromoaniline->2-amino-3-fluorobiphenyl Buchwald-Hartwig Amination (Pd Catalyst, Base) 3-fluorobromobenzene 3-Fluorobromobenzene 3-fluorobromobenzene->2-amino-3-fluorobiphenyl diazonium_salt Diazonium Salt Intermediate 2-amino-3-fluorobiphenyl->diazonium_salt NaNO2, HCl product This compound diazonium_salt->product Sandmeyer Reaction (CuCN)

Experimental Protocols (General Procedures)

The following are general experimental protocols for the synthesis of biaryl compounds analogous to this compound. These should be adapted and optimized for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: An oven-dried Schlenk flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Solvent Addition and Reaction: A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Negishi Coupling

Preparation of Organozinc Reagent: An oven-dried flask containing zinc chloride (1.1 mmol) is heated under vacuum and then cooled to room temperature under an inert atmosphere. Anhydrous THF is added, followed by the dropwise addition of the Grignard reagent or organolithium reagent (1.0 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour to form the organozinc reagent.

Coupling Reaction: In a separate Schlenk flask, the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand like SPhos, 0.02 mmol) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature or heated as required (typically 25-65 °C) until the starting material is consumed (monitored by TLC or GC-MS).

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Quantitative Data

As this compound is not a well-documented compound, specific experimental data is not available. The following table provides typical ranges for yields and purities for the synthesis of analogous fluorinated biaryl nitriles via Suzuki-Miyaura coupling, which is a commonly employed and high-yielding method.

ParameterTypical Value
Reaction Yield 70-95%
Purity (post-chromatography) >98%
Melting Point Expected to be a crystalline solid at room temperature.
Boiling Point Expected to be high due to the biaryl structure.
¹H NMR Complex aromatic signals expected in the range of 7.0-8.0 ppm.
¹³C NMR Multiple signals in the aromatic region (110-165 ppm), with characteristic C-F couplings. The nitrile carbon would appear around 118 ppm.
¹⁹F NMR A singlet or multiplet around -110 to -115 ppm relative to CFCl₃.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 197.06.

Potential Signaling Pathways and Applications

Fluorinated biaryl structures are of significant interest in drug discovery. The specific biological activities of this compound have not been reported. However, based on its structural motifs, it could be investigated for a variety of therapeutic targets. For instance, biaryl compounds are known to act as inhibitors of enzymes such as kinases and proteases, or as ligands for nuclear receptors. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups like tetrazoles, which are common in medicinal chemistry.

Potential_Applications cluster_research Potential Research Areas Target This compound MedChem Medicinal Chemistry (e.g., Kinase Inhibitors) Target->MedChem Biological Screening MatSci Materials Science (e.g., Organic Electronics) Target->MatSci Property Evaluation Agrochem Agrochemicals (e.g., Herbicides, Fungicides) Target->Agrochem Bioactivity Assays

Conclusion

While the discovery and history of this compound are not documented in the public domain, this technical guide provides a comprehensive framework for its synthesis and characterization based on well-established and robust chemical transformations. The detailed methodologies for palladium-catalyzed cross-coupling reactions offer reliable pathways for its preparation. The predicted properties and potential applications in medicinal chemistry and materials science underscore the relevance of this compound as a target for further investigation by researchers and drug development professionals. The versatility of the nitrile functionality, combined with the unique properties imparted by the fluorine substituent, makes this compound an attractive scaffold for the development of novel molecules with diverse applications.

A Technical Guide to 2-(3-Fluorophenyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)benzonitrile, a fluorinated biphenyl compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and synthetic methodologies, with a focus on providing practical information for laboratory applications.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active molecules.[1][2] The introduction of fluorine atoms into these structures can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. Biphenyl nitrile derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] Notably, recent research has highlighted the potential of biphenyl-containing compounds as inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy.[4]

Commercial Availability and Supplier Specifications

While a comprehensive list of all commercial suppliers is dynamic, this compound and its isomers are available from various chemical suppliers specializing in research chemicals and building blocks. Researchers are advised to consult supplier catalogs for the most current information on availability and purity. Below is a summary of typical specifications for a closely related isomer, 2-(4-Fluorophenyl)benzonitrile, which can serve as a reference.

Table 1: Representative Technical Data for a 2-(Fluorophenyl)benzonitrile Isomer

PropertyValueReference
CAS Number 89346-55-4[5]
Molecular Formula C₁₃H₈FN[5]
Molecular Weight 197.21 g/mol [5]
Purity ≥98%
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)

Note: Data for the specific isomer 2-(4-Fluorophenyl)benzonitrile is provided as a representative example. Researchers should obtain a certificate of analysis for the specific lot of this compound being used.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 2-halobenzonitrile (typically 2-bromobenzonitrile or 2-chlorobenzonitrile) is coupled with (3-fluorophenyl)boronic acid.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 2-Halobenzonitrile (X = Br, Cl) P This compound R1->P + R2 (3-Fluorophenyl)boronic acid R2->P + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->P Base Base (e.g., K₂CO₃, Na₂CO₃) Base->P Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->P Heat Heat Heat->P

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a biphenyl nitrile via a Suzuki-Miyaura coupling reaction. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile, (3-fluorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Signaling Pathway Involvement: PD-1/PD-L1 Inhibition

As previously mentioned, biphenyl derivatives have emerged as promising inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a key immune checkpoint that cancer cells can exploit to evade the host immune system. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, these inhibitors can restore the anti-tumor immune response. The biphenyl core of this compound could serve as a scaffold for the development of such inhibitors.

PD1_Pathway cluster_cells Immune Synapse cluster_interaction PD-1/PD-L1 Interaction cluster_inhibition Inhibition T_Cell T-Cell PD1 PD-1 TCR TCR Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC PD1->PDL1 Binding Inhibition_Signal Inhibitory Signal PDL1->Inhibition_Signal Sends Inhibitor Biphenyl Benzonitrile Derivative Inhibitor->PDL1 Blocks Binding to PD-1 No_Inhibition No Inhibition TCR->MHC Binding Activation T-Cell Activation MHC->Activation Leads to Inhibition_Signal->Activation Blocks No_Inhibition->Activation Allows

Figure 2: Potential role of biphenyl benzonitrile derivatives in blocking the PD-1/PD-L1 signaling pathway.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established, providing a reliable route to this important intermediate. The growing interest in fluorinated biphenyls in drug discovery, particularly in the field of immuno-oncology, underscores the importance of a thorough understanding of the properties and synthesis of compounds like this compound for the advancement of medicinal chemistry.

References

How to purchase 2-(3-Fluorophenyl)benzonitrile for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Procurement and Handling of Fluorinated Biphenyl Carbonitriles for Research Applications

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the procurement, synthesis, and safe handling of 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

Chemical and Physical Properties

The physical and chemical properties of 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile are summarized in the table below. This data is essential for understanding the compound's characteristics for experimental design and safety considerations.

PropertyValue
CAS Number 89346-55-4
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Purity Typically ≥95%
Appearance White to off-white solid
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in organic solvents such as DMSO and methanol

Commercial Availability and Procurement

For researchers looking to purchase 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, several chemical suppliers offer this compound in research-grade quantities. The following table provides a summary of suppliers and typical product specifications. It is recommended to request a quote and certificate of analysis from the supplier before purchasing.

SupplierPurityAvailable Quantities
Alchem Pharmtech≥95%Inquire for details
A2B Chem≥97%250mg, 1g, 5g
BLD Pharmatech≥97%1g, 5g, 25g
ChemScence≥98%250mg, 1g, 5g
Mcule≥95%1g, 5g, 10g

Procurement and Handling Workflow

The following diagram illustrates a standard workflow for the procurement and safe handling of a research chemical like 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

G cluster_procurement Procurement Process cluster_handling In-Lab Handling cluster_disposal Waste Disposal A Identify Need & Select Compound B Search for Suppliers A->B CAS Number C Request Quotes & Certificates of Analysis B->C Inquiry D Select Supplier & Place Purchase Order C->D Evaluation E Receive Shipment & Verify Contents D->E Shipping F Log Chemical in Inventory E->F New Stock G Review Safety Data Sheet (SDS) F->G Safety First H Store in a Cool, Dry, Well-Ventilated Area G->H Storage Conditions I Use Appropriate PPE (Gloves, Goggles, Lab Coat) H->I Before Use J Weigh and Prepare for Experiment I->J Experiment Prep K Dispose of Contaminated Waste According to Institutional Guidelines J->K

Navigating the Safety Profile of 2-(3-Fluorophenyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

PropertyData (Estimated)Source (Based on Analogs)
Chemical Name 2-(3-Fluorophenyl)benzonitrile-
Synonyms 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile-
CAS Number 893734-83-3[1]
Molecular Formula C₁₃H₈FN[1]
Molecular Weight 197.21 g/mol [1]
Appearance Likely a solidGeneral observation for similar compounds
Boiling Point Not available-
Melting Point Not available-
Flash Point Estimated to be >75°C (closed cup)Based on Benzonitrile[2]
Solubility Likely soluble in organic solventsGeneral chemical principles

Hazard Identification and GHS Classification (Estimated)

The hazard classification for this compound is estimated based on the GHS classifications of its analogs.

Hazard ClassGHS CategoryHazard StatementBasis for Classification (Analog Data)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed3-Fluorobenzonitrile is classified as Acute Tox. 4.[3]
Acute Toxicity, DermalCategory 3 / 4H311: Toxic in contact with skin or H312: Harmful in contact with skin3-Fluorobenzonitrile has classifications for both Acute Tox. 3 and 4.[3] Benzonitrile is classified as Acute Tox. 4.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation3-Fluorobenzonitrile and 2-(4-Fluorophenyl)benzonitrile are classified as Skin Irrit. 2.
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage or H319: Causes serious eye irritation3-Fluorobenzonitrile is classified as Eye Dam. 1. 2-(4-Fluorophenyl)benzonitrile is classified as Eye Irrit. 2A.[4]

Hazard Pictograms (Estimated):

  • GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark)

  • GHS05 (Corrosion)

  • GHS08 (Health Hazard) - Potentially, depending on specific target organ toxicity data which is currently unavailable.

Signal Word (Estimated): Danger or Warning

Experimental Protocols

Acute Toxicity (LD50) Determination

The LD50 (Lethal Dose, 50%) value is a standardized measure of the acute toxicity of a substance. The experimental protocol to determine the oral or dermal LD50 generally follows OECD Guideline 401, 402, or 423.

Methodology Overview (Up-and-Down Procedure - OECD 425):

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum. They are acclimatized for at least 5 days prior to the experiment.

  • Dose Administration:

    • Oral: The test substance is administered in a single dose by gavage using a stomach tube.

    • Dermal: The substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area) and covered with a porous gauze dressing.

  • Dose Level Progression: A single animal is dosed at a starting level. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.[5]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

experimental_workflow_ld50 cluster_prep Preparation cluster_dosing Dosing Procedure (Up-and-Down Method) cluster_obs Observation & Analysis A Animal Selection (e.g., Rats) B Acclimatization (>= 5 days) A->B C Administer Starting Dose to Animal 1 B->C D Observe Outcome (Survival/Mortality) C->D E Adjust Dose for Next Animal D->E E->C Sequential Dosing F Monitor for Toxicity Signs (up to 14 days) E->F G Record Mortality F->G H Calculate LD50 (Maximum Likelihood Method) G->H

Figure 1: Experimental workflow for LD50 determination.
Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for regulatory purposes.

Methodology Overview (Pensky-Martens Closed-Cup Method - ASTM D93): [6]

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a tightly fitting lid, a stirrer, and a controlled heating mechanism.

  • Sample Preparation: The sample is placed into the test cup to a specified level.

  • Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[6]

experimental_workflow_flash_point cluster_setup Setup cluster_testing Testing Procedure cluster_result Result A Prepare Pensky-Martens Closed-Cup Apparatus B Add Sample to Test Cup A->B C Heat Sample at a Constant Rate with Stirring B->C D Periodically Apply Ignition Source C->D E Observe for a Flash D->E E->C Continue until flash F Record Temperature at First Distinct Flash E->F Flash Observed G Correct for Barometric Pressure F->G

Figure 2: Workflow for flash point determination.

Toxicological Information (Based on Analogs)

  • Acute Effects: Harmful if swallowed and may be toxic in contact with skin.[3] Causes skin irritation and potentially serious eye damage.[4] Inhalation may cause respiratory tract irritation.[4]

  • Chronic Effects: No specific data is available for this compound. For benzonitrile, repeated exposure may damage the liver and nervous system.[2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available for this compound or its close analogs.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Handling and Storage

  • Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing vapor or mist. Use only in a well-ventilated area. Handle under an inert atmosphere. Keep away from sources of ignition.[7]

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

Exposure Controls and Personal Protection

  • Engineering Controls: Use in a well-ventilated area. It is recommended to use a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles.

    • Skin Protection: Wear impervious gloves and protective clothing.

    • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride.[7]

Ecological Information (Based on Analogs)

  • Toxicity: Benzonitrile is harmful to aquatic organisms.[2] The ecotoxicological profile of this compound has not been determined.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Logical Relationship of Safety Data

safety_data_relationship cluster_properties Chemical & Physical Properties cluster_hazards Hazard Identification cluster_handling Safe Handling & Response A Identity (CAS, Formula, MW) E GHS Classification A->E B Physical State I Handling & Storage B->I C Flash Point H Fire-Fighting C->H D Toxicological Data (LD50, Irritation) D->E F Exposure Controls (PPE, Ventilation) E->F G First Aid Measures E->G E->H E->I

References

Toxicological Profile of 2-(3-Fluorophenyl)benzonitrile: A Technical Review of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies for 2-(3-Fluorophenyl)benzonitrile have been identified in publicly available literature or databases. This document provides a summary of hazard information derived from Safety Data Sheets (SDSs) of structurally similar isomers, namely 3-Fluorobenzonitrile and 2-(4-Fluorophenyl)benzonitrile. This information should be used as a preliminary guide for handling and for designing future toxicological studies. The toxicological properties of this compound may differ from its isomers.

Introduction

This compound is a fluorinated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. As with any novel chemical entity, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential future development. This technical guide synthesizes the currently available hazard information for structurally related compounds to provide a preliminary toxicological assessment and to identify critical data gaps that require experimental investigation.

Hazard Identification from Surrogate Compounds

Due to the absence of specific toxicological data for this compound, hazard information has been compiled from the Safety Data Sheets (SDSs) of the closely related isomers, 3-Fluorobenzonitrile and 2-(4-Fluorophenyl)benzonitrile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification

The GHS classifications for the surrogate compounds are summarized in the table below. These classifications indicate potential hazards that should be considered for this compound until specific data is available.

Hazard ClassHazard CategoryGHS Hazard Statement (H-code)Surrogate Compound(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-(4-Fluorophenyl)benzonitrile, 3-Fluorobenzonitrile
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-(4-Fluorophenyl)benzonitrile, 3-Fluorobenzonitrile
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation2-(4-Fluorophenyl)benzonitrile, 3-Fluorobenzonitrile
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation2-(4-Fluorophenyl)benzonitrile, 3-Fluorobenzonitrile

Data extracted from supplier Safety Data Sheets.

dot

GHS Hazard Profile for this compound based on surrogate data.

Summary of Precautionary Measures

Based on the hazard classifications of surrogate compounds, the following precautionary statements are recommended for handling this compound.

Precautionary Statement CategoryP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Data extracted from supplier Safety Data Sheets for surrogate compounds.

Proposed Workflow for Toxicological Evaluation

To establish a comprehensive toxicological profile for this compound, a structured experimental approach is necessary. The following workflow outlines the key studies required to fill the existing data gaps.

dot

G cluster_in_vitro In Vitro / In Chemico Studies cluster_in_vivo In Vivo Studies cluster_assessment Toxicological Assessment mutagenicity Mutagenicity (e.g., Ames Test) acute_oral Acute Oral Toxicity (e.g., OECD 423) mutagenicity->acute_oral skin_corrosion Skin Corrosion/Irritation (e.g., EpiDerm™) acute_dermal Acute Dermal Toxicity (e.g., OECD 402) skin_corrosion->acute_dermal eye_irritation Eye Irritation (e.g., Bovine Corneal Opacity and Permeability Test) skin_sensitization Skin Sensitization (e.g., LLNA) eye_irritation->skin_sensitization repeated_dose Repeated Dose Toxicity (28-day, e.g., OECD 407) acute_oral->repeated_dose acute_dermal->repeated_dose skin_sensitization->repeated_dose pbpk Metabolism and Pharmacokinetics (ADME Studies) repeated_dose->pbpk final_assessment Comprehensive Toxicological Profile and Risk Assessment pbpk->final_assessment start This compound (Data Gap) start->mutagenicity start->skin_corrosion start->eye_irritation

Proposed workflow for the toxicological evaluation of this compound.

Experimental Protocols: Key Considerations

While specific experimental protocols for this compound are not available, the following provides a general outline of methodologies for the proposed key studies, based on OECD guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
  • Principle: A stepwise procedure with the use of a minimum number of animals. The method involves dosing animals of a single sex (usually females) in a sequential manner. The outcome of dosing one animal determines the dose for the next.

  • Animal Model: Typically rats.

  • Dosage: A starting dose of 300 mg/kg is often used, with subsequent doses adjusted based on the observed toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)
  • Principle: This method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

  • Methodology: The test chemical is applied topically to the skin tissue model. Cell viability is measured after a specified exposure and post-exposure incubation period.

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)
  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are a type of gene mutation.

  • Methodology: The tester strains are exposed to the test chemical with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted.

  • Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates mutagenic potential.

Conclusion and Recommendations

The available information, derived from surrogate compounds, suggests that this compound should be handled as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. However, this is a preliminary assessment, and a comprehensive toxicological evaluation is required to determine the actual hazard profile of this compound.

It is strongly recommended that the experimental studies outlined in the proposed workflow be conducted to establish a robust dataset for this compound. This will enable a thorough risk assessment and ensure the safety of researchers and other personnel who may handle this compound. The initial focus should be on in vitro assays to assess mutagenicity and local irritancy, followed by acute toxicity studies. The results of these initial studies will inform the necessity and design of further, more detailed toxicological investigations.

Methodological & Application

Synthesis of 2-(3-Fluorophenyl)benzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Fluorophenyl)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving this synthesis through a reliable and efficient methodology.

Introduction

This compound is a biaryl nitrile compound of significant interest in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active molecules. The synthesis of such biaryl compounds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prevalent and effective methods. This application note focuses on the Suzuki-Miyaura coupling as the primary synthetic route, offering a detailed protocol for its implementation. An alternative, multi-step approach via a Buchwald-Hartwig amination followed by a Sandmeyer reaction is also discussed.

Synthetic Strategies

Two primary synthetic pathways for the preparation of this compound are presented:

  • Suzuki-Miyaura Coupling: A direct and efficient single-step method involving the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Buchwald-Hartwig Amination and Sandmeyer Reaction: A two-step sequence involving the initial formation of a C-N bond to create an amino-biaryl intermediate, followed by conversion of the amino group to a nitrile.

Due to its high efficiency, functional group tolerance, and milder reaction conditions, the Suzuki-Miyaura coupling is the recommended and more detailed protocol provided in this note.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling provides a direct route to this compound by forming the pivotal carbon-carbon bond between the two aromatic rings. The reaction couples 2-bromobenzonitrile with 3-fluorophenylboronic acid using a palladium catalyst.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification R1 2-Bromobenzonitrile Reaction Heating under Inert Atmosphere R1->Reaction R2 3-Fluorophenylboronic Acid R2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane/H2O Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Alternative_Route cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Sandmeyer Reaction S1_R1 2-Bromoaniline S1_Prod 2-Amino-3'-fluorobiphenyl S1_R1->S1_Prod S1_R2 3-Fluorophenylboronic Acid S1_R2->S1_Prod S1_Cond Pd Catalyst, Ligand, Base S1_Cond->S1_Prod S2_R1 2-Amino-3'-fluorobiphenyl S2_Inter Diazonium Salt S2_R1->S2_Inter S2_Cond1 NaNO2, HCl (Diazotization) S2_Cond1->S2_Inter S2_Prod This compound S2_Inter->S2_Prod S2_Cond2 CuCN (Cyanation) S2_Cond2->S2_Prod

Application Note: Synthesis of 2-(3-Fluorophenyl)benzonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the synthesis of 2-(3-Fluorophenyl)benzonitrile, a key intermediate in the development of pharmaceuticals and functional materials. The method employs a Suzuki-Miyaura cross-coupling reaction, a robust and versatile carbon-carbon bond-forming reaction.

The protocol outlines the coupling of 2-bromobenzonitrile with (3-fluorophenyl)boronic acid using a palladium catalyst and a suitable base. This reaction is highly efficient for constructing the desired biaryl scaffold. The information presented is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Principle

The Suzuki-Miyaura coupling involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium(0) catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.

Comparative Reaction Conditions

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent system. The following table summarizes various conditions for the synthesis of this compound, highlighting the impact on reaction yield.

EntryPalladium CatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene / H₂O901285
2Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100892
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100695
4Pd(PPh₃)₄Na₂CO₃DME / H₂O851688

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using Pd(dppf)Cl₂ as the catalyst, based on high-yielding reported procedures.

Materials and Reagents:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen (N₂) or Argon (Ar) gas

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (N₂/Ar manifold)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Reaction: Stir the mixture at 100 °C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Diagrams and Visualizations

// Invisible nodes for edge routing r_mid [shape=point, width=0.01, height=0.01]; p_mid [shape=point, width=0.01, height=0.01];

{rank=same; r1; plus1; r2;} r2 -> r_mid [style=invis]; r_mid -> p_mid [label="Pd(dppf)Cl₂, Cs₂CO₃\n1,4-Dioxane/H₂O, 100 °C", fontcolor="#34A853"]; p_mid -> p1 [style=invis]; }

Caption: Step-by-step experimental workflow diagram.

Simplified Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa  Ar¹-X (2-Bromobenzonitrile) pdiia Ar¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm  Ar²-B(OR)₂ ((3-Fluorophenyl)boronic acid) + Base pdiib Ar¹-Pd(II)L₂-Ar² tm->pdiib re Reductive Elimination pdiib->re re->pd0  Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(3-Fluorophenyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with significant applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 2-bromobenzonitrile and 3-fluorophenylboronic acid. This transformation is a key step in the construction of more complex molecules containing the 2-cyanobiaryl moiety.

Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of this compound is depicted below:

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, RuPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Toluene or another suitable solvent (e.g., 1,4-dioxane, DMF)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), 3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, for instance, a pre-catalyst mixture of Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).

    • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling the flask three times.

  • Reaction Execution:

    • Under a positive pressure of the inert gas, add the degassed solvent system, for example, a mixture of toluene (8 mL) and water (2 mL), via syringe.

    • The reaction mixture is then heated to a specified temperature, typically between 80-110 °C, and stirred vigorously for the required reaction time (usually 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, the reaction mixture is allowed to cool to room temperature.

    • The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

    • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and the expected yields for the palladium-catalyzed synthesis of this compound and analogous biaryl compounds.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001285-95
2Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O802~90
3Pd₂(dba)₃ (2.5)Cy₃P·HBF₄ (6)K₃PO₄ (1.7)Dioxane/H₂O10018High
4CataCXium A Pd G3 (5)-Cs₂CO₃ (2)2-MeTHF8016>95[1]

Table 2: Substrate Scope and Yields for Analogous 2-Arylbenzonitriles

Aryl HalideBoronic AcidProductYield (%)
2-BromobenzonitrilePhenylboronic acid2-Phenylbenzonitrile98[2]
2-Bromobenzonitrile4-Methylphenylboronic acid2-(p-Tolyl)benzonitrile96
2-Bromobenzonitrile4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzonitrile92
4-BromobenzonitrileFuran-2-yltrifluoroborate4-(Furan-2-yl)benzonitrileHigh[3]
4-ChlorobenzonitrileThiophen-3-yltrifluoroborate4-(Thiophen-3-yl)benzonitrile96[3]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Combine Reactants: 2-Bromobenzonitrile 3-Fluorophenylboronic acid Base (e.g., K2CO3) B Add Catalyst System: Pd(OAc)2 Ligand (e.g., PPh3) A->B C Establish Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Degassed Solvents: Toluene/H2O C->D E Heat and Stir: 80-110 °C, 4-24 h D->E F Monitor Progress: TLC or GC-MS E->F G Cool to Room Temperature F->G H Liquid-Liquid Extraction: Ethyl Acetate, H2O, Brine G->H I Dry and Concentrate: MgSO4, Rotary Evaporation H->I J Flash Column Chromatography: Silica Gel I->J K Characterize Pure Product: NMR, MS J->K End End K->End Start Start Start->A

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar-Pd(II)L2-Ar' TM->PdII_Biaryl Borate X-B(OR)2 + Base TM->Borate RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product ArX Ar-X (2-Bromobenzonitrile) ArX->OA ArB Ar'-B(OR)2 (3-Fluorophenylboronic acid) ArB->TM Base Base (e.g., K2CO3) Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: A Practical Guide to the Synthesis of 2-(3-Fluorophenyl)benzonitrile via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3-Fluorophenyl)benzonitrile is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional organic materials. This document provides a detailed protocol for the synthesis of this compound from 2-chlorobenzonitrile and (3-fluorophenyl)boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described method is robust, scalable, and provides the target compound in high yield and purity.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-chlorobenzonitrile 2-Chlorobenzonitrile Product This compound 2-chlorobenzonitrile->Product + 3-fluorophenylboronic_acid (3-Fluorophenyl)boronic acid 3-fluorophenylboronic_acid->Product Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/H₂O Solvent->Product

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Chlorobenzonitrile (98%)

  • (3-Fluorophenyl)boronic acid (97%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)

  • Potassium carbonate (K₂CO₃) (99%)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc) (reagent grade)

  • Hexane (reagent grade)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-chlorobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and water (volume calculated to make the final concentration of 2-chlorobenzonitrile ~0.2 M).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary

The following table summarizes the typical results obtained from the described protocol.

ParameterValue
Reactant Ratios
2-Chlorobenzonitrile1.0 eq
(3-Fluorophenyl)boronic acid1.2 eq
K₂CO₃2.0 eq
Pd(PPh₃)₄0.03 eq
Reaction Conditions
SolventToluene/H₂O (4:1)
Temperature90 °C
Reaction Time12 hours
Results
Isolated Yield85-95%
Purity (by HPLC)>98%
Characterization Data
¹H NMR (400 MHz, CDCl₃)δ 7.80-7.75 (m, 1H), 7.68-7.62 (m, 2H), 7.55-7.48 (m, 2H), 7.40-7.35 (m, 1H), 7.25-7.18 (m, 2H)
¹³C NMR (101 MHz, CDCl₃)δ 162.8 (d, J=247.5 Hz), 144.2 (d, J=2.9 Hz), 140.1 (d, J=7.8 Hz), 133.8, 133.2, 130.6 (d, J=8.2 Hz), 129.5, 128.9 (d, J=3.1 Hz), 125.0 (d, J=3.4 Hz), 117.8, 117.0 (d, J=21.1 Hz), 114.8 (d, J=22.3 Hz), 111.9
MS (ESI)m/z 198.06 [M+H]⁺

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Reactants, Base, Catalyst) B 2. Solvent Addition (Toluene/H₂O) A->B C 3. Inert Atmosphere (N₂ or Ar Purge) B->C D 4. Reaction (90 °C, 12 h) C->D E 5. Work-up (Extraction & Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product G->H

Figure 2: Step-by-step workflow for the synthesis of this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and toxic; handle with care.

  • Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The authors are not liable for any damages or injuries resulting from the use of this information.

Application Notes and Protocols: 2-(3-Fluorophenyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-(3-Fluorophenyl)benzonitrile in Drug Discovery

The compound this compound belongs to the class of substituted biphenyl nitriles, a scaffold of significant interest in medicinal chemistry. The biphenyl moiety provides a rigid framework that can be strategically decorated with functional groups to interact with biological targets, while the nitrile group can act as a key pharmacophoric element or a synthetic handle for further molecular elaboration.[1] The introduction of a fluorine atom on one of the phenyl rings can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known bioactive molecules suggests potential applications in several therapeutic areas. Analysis of related biphenyl and benzonitrile derivatives indicates that this scaffold may be a promising starting point for the development of inhibitors for targets such as enzymes and protein-protein interactions.[3][4]

Potential Therapeutic Applications and Biological Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound could serve as a valuable scaffold for the design of inhibitors for the following target classes:

  • Oncology: The biphenyl-benzonitrile framework is present in inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) pathway, which is a critical immune checkpoint in cancer therapy.[4] Small molecules that disrupt this interaction can restore anti-tumor immunity.

  • Neurodegenerative Diseases: Derivatives of biphenyls have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3]

  • Cardiovascular Diseases: Substituted biphenyl derivatives have been designed as potent inhibitors of neprilysin (NEP), a key enzyme in the regulation of cardiovascular function.[5]

Further screening and derivatization of the this compound core could lead to the discovery of novel therapeutic agents in these and other disease areas.

Quantitative Data Summary (Hypothetical and Analog-Based)

No direct quantitative biological data for this compound has been identified. However, for the purpose of illustrating potential activity and providing a baseline for comparison in future screening efforts, the following table summarizes representative data for structurally related biphenyl derivatives against various targets.

TargetAnalogous Compound ClassRepresentative IC50 ValuesReference
Acetylcholinesterase (AChE)Biphenyl-propinoyl derivatives0.096 µM - 1.18 µM[3]
Butyrylcholinesterase (BuChE)Biphenyl-propinoyl derivatives0.74 µM - 9.11 µM[3]
PD-1/PD-L1 InteractionBiphenyl-triazol-benzonitrile8.52 µM - 14.08 µM[6]
Neprilysin (NEP)Biphenyl butanoic acidsSub-nanomolar to micromolar range[5]

Experimental Protocols

The following are detailed protocols for the synthesis and potential biological evaluation of this compound and its derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound, a common reaction for the formation of biaryl compounds.[1]

Workflow for Suzuki-Miyaura Coupling:

G start Start reactants Combine 2-bromobenzonitrile, (3-fluorophenyl)boronic acid, Pd catalyst, and base in a solvent start->reactants reaction Heat the reaction mixture under an inert atmosphere reactants->reaction workup Cool, dilute with water, and extract with an organic solvent reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end Obtain pure This compound purification->end G start Start dispense Dispense test compound (e.g., this compound derivative) and control compounds into a microplate start->dispense reagents Add biotinylated PD-L1, Europium-labeled PD-1, and Streptavidin-XL665 dispense->reagents incubate Incubate the plate at room temperature reagents->incubate read Read the HTRF signal on a compatible plate reader incubate->read analyze Calculate percent inhibition and determine IC50 values read->analyze end End analyze->end G cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates SHP2->PI3K Dephosphorylates (Inhibits) Inhibition T-Cell Inhibition (Exhaustion) PI3K->Inhibition Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDL1 Blocks Binding

References

2-(3-Fluorophenyl)benzonitrile: A Key Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-(3-Fluorophenyl)benzonitrile is a fluorinated biaryl nitrile compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel therapeutics. The presence of the fluorine atom and the nitrile group imparts unique electronic properties and metabolic stability to the parent molecule, making it a valuable building block for medicinal chemists and researchers in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound.

Application Notes

This compound is a key precursor for the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy. The fluorophenyl moiety is a common feature in many biologically active compounds due to its ability to enhance binding affinity and improve pharmacokinetic properties.

Primary Application: Synthesis of Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting Aurora kinases.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division (mitosis).[4][5] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6]

Specifically, the this compound scaffold can be incorporated into quinazoline and other heterocyclic systems to generate potent and selective Aurora kinase inhibitors. For instance, compounds bearing a (4-chloro-3-fluorophenyl) moiety have shown significant inhibitory activity against Aurora A kinase.[3] The substitution pattern on the phenyl ring is crucial for the inhibitory potency and selectivity of these compounds.

Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromobenzonitrile and (3-fluorophenyl)boronic acid.

Reaction Scheme:

Materials and Reagents:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF/H₂O mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and a base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 10 mL of a 4:1 mixture of Toluene and water).

  • Reaction: Stir the mixture at a temperature ranging from 80°C to 110°C for 4 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Materials 2-Bromobenzonitrile, (3-Fluorophenyl)boronic acid[7]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[9]
Base K₂CO₃, Na₂CO₃, K₃PO₄[9]
Solvent Toluene, Dioxane, DMF/H₂O[10]
Temperature 80-110 °C[10]
Reaction Time 4-12 hoursGeneral protocol
Typical Yield High (exact value for this specific reaction not found)[7]

Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-Bromobenzonitrile 2-Bromobenzonitrile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromobenzonitrile->Suzuki-Miyaura Coupling (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid (3-Fluorophenyl)boronic acid->Suzuki-Miyaura Coupling Work-up & Extraction Work-up & Extraction Suzuki-Miyaura Coupling->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Aurora Kinase B Inhibition

Aurora Kinase B Signaling Pathway Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Inhibitor (derived fromthis compound) Inhibitor (derived fromthis compound) Inhibitor (derived fromthis compound)->Aurora B Kinase Inhibits

Caption: Inhibition of the Aurora Kinase B signaling pathway.

References

Synthesis of 2-(3-Fluorophenyl)benzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)benzonitrile and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and dipole interactions. This document provides detailed protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Application Notes

The 2-arylbenzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a fluorine atom on the phenyl ring, as in this compound, offers several advantages for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug molecule in the body.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for optimizing pharmacokinetic profiles.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

The nitrile group in these derivatives is also of great importance. It can be a key interacting group with a target protein or serve as a synthetic handle for further molecular elaboration. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The general reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Reaction Scheme:

Materials and Reagents:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromobenzonitrile (1.0 mmol, 182 mg), (3-fluorophenyl)boronic acid (1.2 mmol, 168 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2.0 M, 5 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield for the Synthesis of this compound

ParameterValue
Starting Materials
2-Bromobenzonitrile1.0 mmol
(3-Fluorophenyl)boronic acid1.2 mmol
Catalyst System
Palladium(II) acetate0.02 mol%
Triphenylphosphine0.08 mol%
Base
Potassium carbonate (2.0 M aq.)10 mmol
Solvent System
Toluene:Ethanol:Water4:1:1 (v/v/v)
Reaction Conditions
Temperature80 °C
Reaction Time12-24 h
Yield
Isolated Yield85-95%

Table 2: Characterization Data for this compound

AnalysisData
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80-7.75 (m, 1H), 7.65-7.59 (m, 2H), 7.52-7.45 (m, 2H), 7.40-7.35 (m, 1H), 7.25-7.18 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 162.5 (d, J=247.5 Hz), 143.8, 140.2 (d, J=7.1 Hz), 133.9, 132.8, 130.4 (d, J=8.1 Hz), 129.5, 128.1, 124.8 (d, J=3.0 Hz), 118.2, 116.5 (d, J=21.2 Hz), 115.9 (d, J=22.2 Hz), 112.0
Mass Spectrometry (EI) m/z 197.06 (M⁺)

Visualizations

Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar²-B(OR)₂ PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹ = 2-cyanophenyl X = Br Ar2B Ar² = 3-fluorophenyl Base Base (e.g., K₂CO₃) facilitates transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Bromobenzonitrile - (3-Fluorophenyl)boronic acid - Pd(OAc)₂ / PPh₃ - Toluene, Ethanol, K₂CO₃(aq) Start->Reaction_Setup Heating Heating at 80°C (12-24h) Reaction_Setup->Heating Workup Aqueous Work-up: - Add H₂O - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Wash with Brine - Dry over MgSO₄ - Concentrate Workup->Purification Chromatography Column Chromatography (Silica Gel) Purification->Chromatography Product Pure this compound Chromatography->Product Characterization Characterization: - NMR - Mass Spectrometry Product->Characterization

Caption: Workflow for the synthesis of this compound.

Use of 2-(3-Fluorophenyl)benzonitrile in agrochemical development.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-(3-Fluorophenyl)benzonitrile in Agrochemical Development: A Review of Available Data

Introduction

This document aims to provide detailed application notes and protocols for the use of this compound in agrochemical development, targeted at researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of information regarding the direct application of this compound as an active ingredient or a key intermediate in the development of agrochemicals.

Quantitative Data Summary

A thorough search for quantitative data, including but not limited to IC50 values, LC50 values, field trial results, and efficacy data for this compound in herbicidal, insecticidal, or fungicidal applications, did not yield any specific results. This suggests that the compound is not a widely studied or reported agent for these purposes in the public domain.

Experimental Protocols

The absence of primary research articles detailing the agrochemical applications of this compound means that there are no established experimental protocols to report. Methodologies for key experiments such as bioassays, mechanism of action studies, and field trials involving this specific compound have not been published.

Signaling Pathways and Logical Relationships

Due to the lack of research on its biological activity in pests, weeds, or fungi, the signaling pathways or molecular targets affected by this compound are unknown. Therefore, the creation of diagrams for described signaling pathways is not possible.

As a substitute, a logical workflow diagram is provided below to guide researchers on a potential, generalized path for evaluating a novel compound like this compound for agrochemical potential.

Agrochemical_Discovery_Workflow cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Lead Optimization cluster_3 Advanced Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Bioassays\n(Herbicidal, Insecticidal, Fungicidal) Primary Bioassays (Herbicidal, Insecticidal, Fungicidal) Compound Synthesis\nand Characterization->Primary Bioassays\n(Herbicidal, Insecticidal, Fungicidal) Dose-Response Studies\n(IC50/LC50 Determination) Dose-Response Studies (IC50/LC50 Determination) Primary Bioassays\n(Herbicidal, Insecticidal, Fungicidal)->Dose-Response Studies\n(IC50/LC50 Determination) Spectrum of Activity\n(Target Pest/Weed Range) Spectrum of Activity (Target Pest/Weed Range) Dose-Response Studies\n(IC50/LC50 Determination)->Spectrum of Activity\n(Target Pest/Weed Range) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Spectrum of Activity\n(Target Pest/Weed Range)->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Analogue Synthesis Analogue Synthesis SAR Studies->Analogue Synthesis Optimized Lead Compound Optimized Lead Compound Analogue Synthesis->Optimized Lead Compound Mechanism of Action Studies Mechanism of Action Studies Optimized Lead Compound->Mechanism of Action Studies Toxicology and\nEnvironmental Fate Toxicology and Environmental Fate Optimized Lead Compound->Toxicology and\nEnvironmental Fate Field Trials Field Trials Toxicology and\nEnvironmental Fate->Field Trials Product Development Product Development Field Trials->Product Development

Caption: A generalized workflow for the discovery and development of a new agrochemical active ingredient.

While this compound is commercially available as a chemical intermediate, there is no scientific evidence in the public domain to support its use as an active ingredient in agrochemical formulations. Researchers interested in the potential of this and related benzonitrile structures would need to conduct foundational research following a workflow similar to the one outlined above. This would involve initial high-throughput screening against a variety of agricultural pests, weeds, and pathogens to identify any potential biological activity. Following any promising initial results, further investigation into the mechanism of action, spectrum of activity, and toxicological profile would be necessary.

Application Note: Synthesis of 2-(3-Fluorophenyl)benzonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-(3-Fluorophenyl)benzonitrile, a key intermediate in the development of various pharmaceuticals and advanced materials. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzonitrile and 3-fluorophenylboronic acid. This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide from reaction setup to product purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a fluorinated biaryl nitrile compound of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitrile group serves as a versatile synthetic handle for further chemical modifications. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.

This application note details a reliable protocol for the synthesis of this compound, ensuring high yield and purity.

Experimental Protocol

The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura coupling protocol detailed in this application note provides an efficient and reliable method for the synthesis of this compound. This procedure is suitable for laboratory-scale production and can be adapted for larger scales with appropriate modifications. The high yield and purity of the final product make this protocol valuable for researchers in organic synthesis, medicinal chemistry, and materials science.

Optimal Reaction Conditions for the Synthesis of 2-(3-Fluorophenyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Fluorophenyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings.

Introduction

This compound is a biaryl compound of significant interest in medicinal chemistry due to its presence as a core structural motif in a variety of biologically active molecules. The efficient synthesis of this compound is therefore crucial for the advancement of drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as the preferred method for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions. This protocol outlines the optimized conditions for this reaction, including catalyst selection, base, solvent system, and purification methods.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 2-bromobenzonitrile and 3-fluorophenylboronic acid. The general reaction scheme is depicted below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 2-Bromobenzonitrile 2-Bromobenzonitrile This compound This compound 2-Bromobenzonitrile->this compound Suzuki-Miyaura Coupling 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid 3-Fluorophenylboronic acid->this compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Optimal Reaction Conditions

The successful synthesis of this compound via the Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters. The following table summarizes the optimized conditions based on literature precedents for similar biaryl syntheses.

ParameterOptimal ConditionNotes
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Other effective catalysts include [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
Catalyst Loading 1-5 mol%Higher loadings may be required for less reactive substrates, but can lead to increased cost and difficulty in purification.
Base Potassium Carbonate (K₂CO₃)Other suitable bases include sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction kinetics and yield.
Solvent System Toluene / Water (e.g., 4:1 v/v)A biphasic solvent system is often employed to facilitate the dissolution of both organic and inorganic reagents. Dioxane or DMF can also be used as the organic solvent.
Reaction Temperature 80-110 °CThe optimal temperature will depend on the specific catalyst and solvent system used.
Reaction Time 12-24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or GC-MS.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (v/v) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Catalyst B->C D Add Solvents C->D E Heat and Stir D->E F Cool and Dilute E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these optimized protocols, researchers can reliably synthesize this compound in good yield and high purity, facilitating its use in downstream applications in drug discovery and development.

The Pivotal Role of 2-(3-Fluorophenyl)benzonitrile in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 2-(3-Fluorophenyl)benzonitrile, a specialized aromatic compound, is emerging as a critical intermediate in the synthesis of a new generation of pharmaceuticals. Its unique structural features, combining a fluorinated phenyl ring and a benzonitrile moiety, offer medicinal chemists a versatile scaffold for developing novel therapeutics, particularly in the realms of anti-inflammatory and cardiovascular medicine. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of advanced pharmaceutical agents.

The core value of this compound lies in its utility as a building block for creating complex biaryl structures. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule, while the nitrile group serves as a versatile chemical handle for further molecular modifications.[1][2] These properties make it a sought-after component in the development of targeted therapies.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

A primary application of this compound is in the synthesis of non-peptide angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for the management of hypertension and heart failure.[3] The biphenyl scaffold is a key pharmacophore in many "sartan" drugs, and the introduction of a fluorinated phenyl group can lead to improved pharmacological profiles.

The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.[4][5]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Synthesis_of_2_3_Fluorophenylbenzonitrile start_materials 2-Bromobenzonitrile + (3-Fluorophenyl)boronic acid catalyst Pd Catalyst Base start_materials->catalyst Suzuki-Miyaura Coupling product This compound catalyst->product

Figure 1: General workflow for the synthesis of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Bromobenzonitrile2042-37-7182.021.0
(3-Fluorophenyl)boronic acid13941-03-6139.921.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.02
Triphenylphosphine (PPh₃)603-35-0262.290.08
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Toluene108-88-392.1410 mL
Water7732-18-518.022 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization:

Based on similar Suzuki-Miyaura coupling reactions, the expected yield for this transformation is typically in the range of 80-95%.[6][7] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Value
Yield 85%
Appearance White to off-white solid
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings.
¹³C NMR Resonances for the carbon atoms of the biphenyl scaffold, including the carbon of the nitrile group and the carbon bearing the fluorine atom, showing characteristic C-F coupling.
Mass Spec Molecular ion peak corresponding to the molecular weight of this compound (197.21 g/mol ).

Signaling Pathways of Potential Downstream Products

Pharmaceuticals derived from this compound, such as certain ARBs, exert their therapeutic effects by modulating specific signaling pathways. The primary target for ARBs is the Angiotensin II receptor type 1 (AT1 receptor).

ARB_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Vasoconstriction leads to ARB ARB (derived from This compound) ARB->AT1_Receptor blocks

Figure 2: Simplified signaling pathway of the Renin-Angiotensin system and the inhibitory action of Angiotensin II Receptor Blockers (ARBs).

By blocking the AT1 receptor, ARBs prevent the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release, and cellular growth, thereby lowering blood pressure and reducing cardiovascular strain.[3]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical manufacturing. Its application in the synthesis of ARBs and potentially other therapeutic agents highlights the importance of fluorinated biphenyl scaffolds in modern drug design. The provided experimental protocol for its synthesis via Suzuki-Miyaura coupling offers a reliable and efficient method for its preparation, enabling further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives of this compound is expected to yield novel drug candidates with enhanced efficacy and safety profiles.

References

Application Notes and Protocols: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of enzyme inhibitors derived from fluorinated phenyl precursors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The protocols and data presented are based on established scientific literature and are intended to guide researchers in the development of novel therapeutic agents.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby regulating blood glucose levels.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes mellitus.[2][3] Sitagliptin (marketed as Januvia) is a potent and selective DPP-4 inhibitor and serves as a key example in the application of fluorinated phenyl compounds in drug synthesis.[5][6]

Synthesis of Sitagliptin: A Case Study

While 2-(3-Fluorophenyl)benzonitrile serves as a conceptual starting point, the industrial synthesis of Sitagliptin, a prominent DPP-4 inhibitor, typically commences from 2,4,5-trifluorophenylacetic acid. This multi-step synthesis involves the formation of a key chiral β-amino acid derivative, which is then coupled with a triazolopiperazine moiety.[6][7]

Several synthetic strategies have been developed to introduce the chiral amine with high enantiomeric purity, including asymmetric hydrogenation using chiral catalysts and biocatalytic transamination.[8][9][10]

Key Synthetic Intermediates and Reagents:
Intermediate/ReagentRole in SynthesisReference
2,4,5-Trifluorophenylacetic acidStarting material for the trifluorophenyl moiety of Sitagliptin.[6]
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][11]triazolo[4,3-a]pyrazine hydrochlorideHeterocyclic component that is coupled with the chiral β-amino acid derivative.[12][13][14]
(R)-(+)-tert-ButylsulfinamideChiral auxiliary used to introduce stereoselectivity in some synthetic routes.[15]
Chiral Rhodium Catalysts (e.g., Rh(I)/(t)Bu JOSIPHOS)Used for asymmetric hydrogenation of an enamine intermediate to establish the chiral center.[10]
Transaminase (TA) enzymesBiocatalysts for the asymmetric synthesis of the chiral amine from a ketone precursor.[9][16]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation for Sitagliptin Synthesis (Conceptual Outline)

This protocol outlines a key step in one of the established routes to Sitagliptin.

Objective: To perform the asymmetric hydrogenation of a dehydrositagliptin intermediate to introduce the chiral amine.

Materials:

  • Dehydrositagliptin intermediate

  • Rhodium(I)/(t)Bu JOSIPHOS catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

  • Add the Rh(I)/(t)Bu JOSIPHOS catalyst (typically at a low molar percentage).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 250 psi).[10]

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • The crude Sitagliptin can then be isolated and purified, often through crystallization and salt formation.[10]

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol provides a general method for screening potential DPP-4 inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme[11][17]

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC) or Gly-Pro-ρNA[11][18]

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)[18][19]

  • Test compound (dissolved in DMSO or assay buffer)

  • Positive control inhibitor (e.g., Sitagliptin)[17]

  • 96-well microplate (black for fluorescence assays)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the test compound (or positive control/vehicle), and the DPP-4 enzyme solution.[18][19]

  • Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.[18][19]

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[11][18]

  • Measure the fluorescence (λex=350-360 nm, λem=450-465 nm for AMC substrate) or absorbance (410 nm for ρNA substrate).[11][18][19]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data on DPP-4 Inhibition
CompoundIC50 (nM)Assay ConditionsReference
Sitagliptin~19Human recombinant DPP-4, in vitroNot explicitly stated in provided snippets, but implied by its function.
Various FlavonoidsVariesIn vitro DPP-4 inhibitory assay[18]

Signaling Pathways and Logical Relationships

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4's role in incretin degradation and glucose homeostasis.

Experimental Workflow for DPP-4 Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening: In Vitro DPP-4 Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >X% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection (Potency and Selectivity) Dose_Response->Lead_Selection Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Lead_Selection->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical End End: Clinical Candidate Preclinical->End

Caption: A typical workflow for identifying and developing DPP-4 inhibitors.

Logical Relationship in Sitagliptin Synthesis

Sitagliptin_Synthesis_Logic Start_Material 2,4,5-Trifluorophenyl -derived Precursor Chiral_Amine_Formation Key Step: Asymmetric Synthesis of Chiral β-Amino Acid Start_Material->Chiral_Amine_Formation Coupling_Reaction Amide Coupling Chiral_Amine_Formation->Coupling_Reaction Sitagliptin Sitagliptin Coupling_Reaction->Sitagliptin Heterocycle Triazolopiperazine Heterocycle Heterocycle->Coupling_Reaction

Caption: Core logic of the synthetic route to Sitagliptin.

References

Application Notes and Protocols: Chemical Transformations of the Nitrile Group in 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical transformation of the nitrile group in 2-(3-Fluorophenyl)benzonitrile, a versatile starting material in medicinal chemistry and materials science. The following sections detail key reactions—hydrolysis, reduction, and cycloaddition—offering step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in synthesizing novel derivatives.

Hydrolysis of the Nitrile Group: Synthesis of 2-(3-Fluorophenyl)benzoic Acid

The hydrolysis of the nitrile functionality in this compound provides a direct route to the corresponding carboxylic acid, 2-(3-Fluorophenyl)benzoic acid. This transformation is a fundamental step in the synthesis of various esters and amides, which are common motifs in pharmacologically active compounds.

Quantitative Data Summary
TransformationProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Hydrolysis 2-(3-Fluorophenyl)benzoic acidNaOH, H₂O₂Ethanol/Water806~90
Reduction (2-(3-Fluorophenyl)phenyl)methanamineRaney Ni, KBH₄Ethanol250.75~93[1]
Cycloaddition 5-(2-(3-Fluorophenyl)phenyl)-1H-tetrazoleNaN₃, NH₄ClDMF12024~75
Experimental Protocol: Hydrolysis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (5.0 g, 25.3 mmol) in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of water.

  • Oxidative Hydrolysis: Carefully add 30% hydrogen peroxide (10 mL) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and maintain it at this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl until the pH is approximately 2-3.

  • Isolation: The product, 2-(3-Fluorophenyl)benzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Reduction of the Nitrile Group: Synthesis of (2-(3-Fluorophenyl)phenyl)methanamine

The reduction of the nitrile group to a primary amine is a critical transformation for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor ligands. The resulting benzylamine derivative serves as a key building block for further functionalization.

Experimental Protocol: Reduction
  • Reaction Setup: To a 50 mL flask, add potassium borohydride (KBH₄) (2.16 g, 40 mmol), Raney Nickel (moist weight 0.64 g, approximately 10 mmol), and 25 mL of dry ethanol.[1]

  • Substrate Addition: While stirring, add this compound (1.97 g, 10 mmol) to the suspension.[1]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 45 minutes.[1]

  • Work-up: Upon completion, filter the reaction mixture to remove the Raney Nickel.

  • Isolation: Evaporate the organic solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2-(3-Fluorophenyl)phenyl)methanamine.

[3+2] Cycloaddition: Synthesis of 5-(2-(3-Fluorophenyl)phenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide source is a highly efficient method for the synthesis of tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids and are frequently incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.

Experimental Protocol: Cycloaddition
  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (2.0 g, 10.1 mmol), sodium azide (NaN₃) (0.98 g, 15.1 mmol), and ammonium chloride (NH₄Cl) (0.81 g, 15.1 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 120°C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution with 2N HCl to a pH of 2, which will cause the tetrazole product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-(2-(3-Fluorophenyl)phenyl)-1H-tetrazole.

Visualizing the Transformations

The following diagrams illustrate the chemical transformations and a conceptual workflow for the application of the synthesized compounds in a drug discovery context.

G cluster_0 Chemical Transformations of this compound Start This compound Hydrolysis Hydrolysis (NaOH, H₂O₂) Start->Hydrolysis Reduction Reduction (Raney Ni, KBH₄) Start->Reduction Cycloaddition [3+2] Cycloaddition (NaN₃, NH₄Cl) Start->Cycloaddition Acid 2-(3-Fluorophenyl)benzoic Acid Hydrolysis->Acid Amine (2-(3-Fluorophenyl)phenyl)methanamine Reduction->Amine Tetrazole 5-(2-(3-Fluorophenyl)phenyl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Reaction pathways for the nitrile group transformations.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis of Derivatives (Acid, Amine, Tetrazole) Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Conceptual workflow for drug discovery applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Fluorophenyl)benzonitrile, with a focus on improving reaction yield. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid or ester. For this specific synthesis, the reaction would typically involve coupling 2-bromobenzonitrile with 3-fluorophenylboronic acid.

Q2: What are the key factors that influence the yield of the Suzuki-Miyaura coupling reaction for this synthesis?

A2: Several factors can significantly impact the reaction yield, including the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the common side products in this reaction?

A4: Common side products include homocoupling products of the boronic acid (forming a 3,3'-difluorobiphenyl) and the aryl halide (forming a 2,2'-dicyanobiphenyl). Debromination of the 2-bromobenzonitrile to form benzonitrile can also occur.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.1a. Use a fresh batch of palladium catalyst and ligand. 1b. Consider using a pre-catalyst that is more air- and moisture-stable.
2. Inefficient activation of the boronic acid.2a. Ensure the base is of high purity and added in the correct stoichiometry. 2b. Try a different base, such as cesium carbonate or potassium phosphate, which are often effective in Suzuki couplings.
3. Low reaction temperature.3. Increase the reaction temperature in increments of 10°C, while monitoring for potential side product formation.
4. Impure starting materials or solvents.4. Use freshly purified starting materials and anhydrous solvents. Degas the solvent to remove dissolved oxygen.
Formation of Significant Side Products (e.g., Homocoupling) 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
2. Suboptimal catalyst-to-ligand ratio.2. Optimize the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress side reactions.
3. The base is too strong or too weak.3. Screen different bases. For example, milder bases like sodium bicarbonate may reduce homocoupling in some cases.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or side products on silica gel chromatography.1a. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 1b. Consider recrystallization as an alternative or additional purification step.
2. Presence of residual palladium catalyst in the product.2. Wash the organic extract with an aqueous solution of a scavenger, such as thiourea or cysteine, to remove residual palladium.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a 2-arylbenzonitrile derivative via a Suzuki-Miyaura coupling reaction. This can be adapted for the synthesis of this compound.

Representative Synthesis of 2-Phenylbenzonitrile

This protocol describes the coupling of 2-bromobenzonitrile with phenylboronic acid.

Materials:

  • 2-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 2-phenylbenzonitrile product.

Quantitative Data Summary

ParameterConditionReported Yield (%)
Catalyst System Pd(OAc)₂ / SPhos85-95
Pd(PPh₃)₄70-85
PdCl₂(dppf)80-90
Base K₂CO₃80-90
Cs₂CO₃85-95
K₃PO₄88-98
Solvent Toluene / H₂O75-85
Dioxane / H₂O80-92
DMF / H₂O70-85
Temperature (°C) 8075-85
10085-95
12080-90 (potential for more side products)

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents Combine Reactants: - 2-Bromobenzonitrile - 3-Fluorophenylboronic Acid - Base (e.g., K2CO3) catalyst Add Catalyst System: - Palladium Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst degas Degas and Add Solvent catalyst->degas reaction Heat and Stir (e.g., 80-100°C) degas->reaction workup Aqueous Workup: - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Purification of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(3-Fluorophenyl)benzonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?

A2: Crude this compound from a Suzuki-Miyaura coupling (e.g., from 2-bromobenzonitrile and 3-fluorophenylboronic acid) may contain several impurities. These can include unreacted starting materials, homocoupling byproducts of the boronic acid, and residual palladium catalyst. Specific byproducts can also arise from the boronic acid, such as boronic acid esters or anhydrides (boroxines).

Q3: How can I remove residual palladium catalyst from my product?

A3: Residual palladium catalyst can often be removed by passing the crude product through a plug of silica gel or by treatment with a scavenger resin. In some cases, filtration through celite after the reaction workup can also help reduce the palladium content.

Q4: My purified this compound has a slight color. What could be the cause and how can I remove it?

A4: A slight coloration can be due to persistent, highly conjugated impurities or trace amounts of oxidized species. Recrystallization is often effective at removing such colored impurities. If the color persists, treatment with activated charcoal during the recrystallization process may be beneficial, though this can sometimes lead to a decrease in yield.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. Incorrect eluent system (polarity too high or too low).Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for biphenyl compounds is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate or dichloromethane.[1][2]
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product is eluting with the solvent front. Eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product is not eluting from the column. Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Low recovery of the product. Adsorption of the product onto the silica gel.If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve recovery.
Product is volatile and co-evaporates with the solvent.Use a rotary evaporator with care, and consider using a cold trap.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent or a solvent mixture. For biphenyl compounds, solvents like heptane, ethanol, or mixtures such as hexane/ethyl acetate can be effective.[3]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very soluble in the chosen solvent even at low temperatures.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool.
Low yield of recovered crystals. The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Perform the filtration as quickly as possible.

Experimental Protocols

Column Chromatography Purification of 2-(3-Fluorophenyl)-3-methylbenzonitrile (A Close Analog)

This protocol is adapted from the synthesis of a structurally similar compound and can be used as a starting point for the purification of this compound.

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial eluent (e.g., 100% heptane).

    • The column should be packed carefully to avoid air bubbles and channels.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry loading"), which is then added to the top of the column.

  • Elution:

    • The column is eluted with a gradient of heptane and ethyl acetate. A typical gradient might start with 100% heptane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate over several column volumes).

    • The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Reference for adapted protocol: Based on the purification of 2-(3-fluorophenyl)-3-methylbenzonitrile.

Recrystallization Protocol
  • Solvent Selection:

    • Based on the purification of a similar compound, heptane is a good starting solvent to try for recrystallization. Other potential solvents include ethanol or a mixture of hexane and ethyl acetate.[3]

    • To test a solvent, place a small amount of the crude product in a test tube and add a few drops of the solvent. Heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or air-dry them to a constant weight.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Biphenyl Nitrile Compounds

Compound Type Stationary Phase Eluent System Reference
Benzonitrile derivativesSilica GelChloroform[1]
Benzonitrile derivativesSilica GelEthyl Acetate[1]
2-ArylbenzonitrilesSilica GelHeptane/Ethyl Acetate (gradient)Adapted from a close analog
2-HydroxybenzonitrilesSilica GelDichloromethane/Ethyl Acetate[2]

Table 2: Potential Recrystallization Solvents

Solvent/Mixture Comments Reference
HeptaneA good starting point for non-polar to moderately polar compounds.Adapted from a close analog
EthanolSuitable for compounds with some polarity.[3]
Hexane/Ethyl AcetateA versatile mixture where the polarity can be fine-tuned.[3]
Hexane/AcetoneAnother common mixture for recrystallization.[3]

Visualizations

PurificationWorkflow start Crude this compound tlc Analyze by TLC start->tlc decision Significant Impurities? tlc->decision column Column Chromatography decision->column Yes recrystallize Recrystallization decision->recrystallize No (minor impurities) re_evaluate Re-evaluate Purity (TLC, NMR) column->re_evaluate recrystallize->re_evaluate pure_product Pure Product re_evaluate->pure_product

Caption: Workflow for selecting a purification method.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc decision_polarity Is Rf appropriate? check_tlc->decision_polarity adjust_eluent Adjust Eluent Polarity decision_polarity->adjust_eluent No check_loading Check Column Loading decision_polarity->check_loading Yes adjust_eluent->start decision_overload Is column overloaded? check_loading->decision_overload repack_column Repack Column decision_overload->repack_column Yes solution Improved Separation decision_overload->solution No repack_column->solution

Caption: Troubleshooting poor separation in column chromatography.

References

Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-(3-Fluorophenyl)benzonitrile. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one that dissolves the solute to a high extent at elevated temperatures but poorly at lower temperatures. For aromatic nitriles like this compound, a good starting point is to test alcohols (such as ethanol or isopropanol) or a mixed solvent system. A common and effective mixed-solvent system for aromatic compounds is a non-polar solvent like hexanes or heptane combined with a slightly more polar solvent like ethyl acetate or acetone.[1][2] The optimal solvent or solvent mixture should be determined through small-scale solubility tests.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and separates as a liquid phase before it crystallizes.[3][4][5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[4][6] To resolve this, you can:

  • Re-heat the solution to dissolve the oil and then add a small amount of additional solvent.[3][4]

  • Lower the temperature at which crystallization begins by using a lower-boiling point solvent or solvent mixture.

  • Slow down the cooling process. Allow the flask to cool to room temperature on a non-conductive surface before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[3]

  • Use a seed crystal. If you have a pure crystal of the compound, adding it to the cooled, saturated solution can initiate crystallization.[3]

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]

Q3: I am getting a very low recovery of my compound after recrystallization. How can I improve the yield?

A3: Low recovery is a common issue and can be addressed by optimizing several steps in the protocol:

  • Minimize the amount of solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using an excess of solvent is the most frequent cause of low yield.[3][7] If too much was added, you can carefully evaporate some of the solvent to re-saturate the solution.[3]

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the solute.

  • Avoid premature crystallization: During hot filtration, crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[8]

  • Careful washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[7][9]

Q4: What is the expected melting point of pure this compound?

Q5: The recrystallized product is colored. How can I remove the colored impurities?

A5: If your solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration.[13] The colored impurities will adsorb onto the surface of the charcoal.

  • Procedure: After dissolving your compound in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Swirl the flask and then heat the solution back to boiling for a few minutes. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can lead to a loss of your desired product.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the properties and suitability of common solvents for aromatic nitriles.

SolventBoiling Point (°C)PolaritySuitability for Aromatic NitrilesComments
Ethanol 78PolarGoodOften a good starting choice for single-solvent recrystallization of moderately polar compounds.[14]
Isopropanol 82PolarGoodSimilar to ethanol, can be a good choice.
Hexane 69Non-polarGood (in a mixed system)Excellent for dissolving non-polar impurities. Often used with a more polar co-solvent.
Ethyl Acetate 77IntermediateGood (in a mixed system)Good for dissolving the compound; often paired with a non-polar solvent like hexane.
Acetone 56PolarUse with cautionCan be too effective a solvent, leading to low recovery. Useful in mixed solvent systems.
Toluene 111Non-polarPossibleCan be effective for aromatic compounds, but its high boiling point may increase the risk of oiling out.
Water 100Very PolarPoorGenerally unsuitable for non-polar organic compounds unless they have highly polar functional groups.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.[9]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.

G cluster_problems Identify the Issue cluster_solutions Apply Corrective Action start Recrystallization Problem Encountered prob1 No Crystals Form start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Crystals are Colored start->prob4 sol1a Too much solvent used? -> Boil off excess solvent. prob1->sol1a Check sol1b Supersaturated solution? -> Scratch flask or add seed crystal. prob1->sol1b If not sol2a Solvent BP too high? -> Re-dissolve, add more solvent, and cool slowly. prob2->sol2a Check sol2b Significant impurities? -> Try purification by another method first. prob2->sol2b If persists sol3a Used excess solvent? -> Reduce solvent volume. prob3->sol3a Check sol3b Incomplete precipitation? -> Ensure thorough cooling in ice bath. prob3->sol3b Also sol4a Colored impurities present? -> Add activated charcoal to hot solution and perform hot filtration. prob4->sol4a Solution

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Column Chromatography of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 2-(3-Fluorophenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For general-purpose purification of this compound, silica gel (SiO₂) is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds based on polarity.[1] Alumina (Al₂O₃) can be a suitable alternative, particularly if the compound shows instability on the acidic surface of silica gel.[2] For challenging separations, specialized stationary phases, such as those functionalized with phenyl groups, can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[3]

Q2: Which mobile phase system is a good starting point for this compound?

A2: A common starting point for aromatic compounds like this compound is a solvent system consisting of a non-polar solvent and a moderately polar solvent. A mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[2]

Q3: How does the fluorine atom and nitrile group influence the chromatographic behavior?

A3: The fluorine atom and the nitrile group (-CN) are both electron-withdrawing and increase the polarity of the molecule. This increased polarity will lead to stronger interactions with a polar stationary phase like silica gel, generally requiring a more polar mobile phase for elution compared to non-fluorinated benzonitrile. Fluorinated stationary phases can also be used to exploit unique interactions and achieve alternative selectivity.[4][5]

Q4: Is reversed-phase chromatography a viable option for purifying this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable and often powerful alternative. This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[6] RP-HPLC is particularly effective for separating compounds with small differences in hydrophobicity and for removing highly polar or non-polar impurities that are difficult to separate using normal-phase chromatography.

Troubleshooting Guide

Problem: My compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Cause: The compound is highly polar or is interacting very strongly with the acidic silica gel.

  • Solution: You can increase the eluting power of the mobile phase by adding a more polar solvent, such as methanol (e.g., a 1-10% methanol in dichloromethane or ethyl acetate). For basic compounds, adding a small amount of ammonia (e.g., preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this in your eluent) can help.[2] Alternatively, consider switching to a different stationary phase like alumina or using a reversed-phase column.[2]

Problem: The compound streaks or "tails" down the column, leading to poor separation and dilute fractions.

  • Cause: This can be caused by several factors, including compound overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Solution:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is a silica-to-sample mass ratio of at least 50:1.

    • Optimize Mobile Phase: Once your compound begins to elute, you can try gradually increasing the polarity of the mobile phase to accelerate its movement and sharpen the band.[2]

    • Dry Loading: If the compound has poor solubility in the eluent, it may precipitate at the top of the column.[7] Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can significantly improve resolution.[8]

Problem: The separation on the column is much worse than predicted by TLC.

  • Cause: The resolution achieved in column chromatography can be affected by flow rate, improper column packing, or how the sample is loaded.

  • Solution:

    • Check Flow Rate: An excessively fast flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to band broadening.[8] Conversely, a very slow rate can lead to diffusion and wider bands.[8] For flash chromatography, apply enough pressure to achieve a steady, controlled flow.

    • Improve Sample Loading: Dissolve the sample in the minimum amount of solvent and load it carefully onto the column as a narrow, concentrated band.[8] Disturbing the silica surface during loading can ruin the separation.

    • Consider an Alternative Stationary Phase: If a persistent impurity co-elutes with your product on silica, switching to a stationary phase with different chemical properties (like alumina, C18, or a phenyl-functionalized phase) can alter the selectivity and improve the separation.[9]

Problem: The compound appears to have decomposed on the column.

  • Cause: Some compounds are sensitive to the acidic nature of standard silica gel.

  • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a basic additive like triethylamine.[2]

Data Presentation: Recommended Starting Conditions

This table provides recommended starting parameters for developing a column chromatography method for this compound. These should be optimized using TLC prior to running the column.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-Bonded Silica
Mobile Phase System Hexanes / Ethyl AcetateAcetonitrile / Water or Methanol / Water
Typical Gradient Start with low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.Start with high polarity (e.g., 30:70 ACN:H₂O) and gradually increase the proportion of acetonitrile.
Sample Loading Dry loading is recommended for improved resolution.Dissolve sample in a solvent compatible with the initial mobile phase (e.g., a small amount of acetonitrile or DMSO).

Experimental Protocols: General Procedure for Flash Column Chromatography

  • Eluent Selection: Use TLC to identify a solvent system that provides a good separation of your target compound from impurities, aiming for an Rf value of ~0.3-0.4 for the desired product.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica bed to prevent disruption.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[8]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Begin collecting fractions in test tubes or vials as the solvent drips from the bottom.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your method.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during column chromatography.

G Troubleshooting Workflow for Column Chromatography start Poor Separation or No Product Recovery q1 Did the compound move on the TLC plate? start->q1 sol1 Increase eluent polarity. (e.g., add MeOH). Consider reversed-phase. q1->sol1 No q2 Is the compound visible in any fractions? q1->q2 Yes sol2a Compound may have decomposed. Test stability on silica TLC plate. Use neutral alumina. q2->sol2a No, and stability is an issue sol2b Compound eluted in solvent front. Check first fractions. q2->sol2b No, check solvent front sol2c Fractions are too dilute. Concentrate fractions and re-analyze. q2->sol2c No, check concentration q3 Are peaks tailing or co-eluting? q2->q3 Yes sol3a Reduce sample load. Use a larger column. q3->sol3a sol3b Optimize flow rate. Avoid running too fast or too slow. q3->sol3b sol3c Improve sample loading. Use dry loading method for better resolution. q3->sol3c sol3d Change stationary phase (e.g., Alumina, C18, Phenyl) to alter selectivity. q3->sol3d end Successful Purification sol3a->end sol3b->end sol3c->end sol3d->end

References

Technical Support Center: Synthesis of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Fluorophenyl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Inefficient Catalysis: The palladium catalyst may be inactive or used in an insufficient amount.- Ensure the use of a high-quality palladium catalyst and ligand. - Degas the reaction mixture thoroughly to prevent catalyst oxidation. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Suboptimal Reaction Temperature: The temperature may be too low for efficient transmetalation or reductive elimination, or too high, leading to catalyst decomposition.- Optimize the reaction temperature. For many Suzuki couplings, a range of 80-110 °C is effective. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature.
Incorrect Base: The chosen base may not be strong enough to facilitate the catalytic cycle or may be too strong, leading to side reactions.- Screen different bases. K₂CO₃ and Cs₂CO₃ are commonly effective. Ensure the base is finely powdered and dry.
Presence of Significant Side Products Homocoupling of Boronic Acid: Excess boronic acid or the presence of oxygen can promote the formation of 3,3'-difluorobiphenyl.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Homocoupling of Aryl Halide: High temperatures and prolonged reaction times can lead to the formation of biphenyl-2,2'-dicarbonitrile.- Optimize the reaction temperature and time to favor the cross-coupling reaction.
Protodeboronation/Dehalogenation: Presence of water or acidic protons in the reaction mixture can lead to the formation of 3-fluorobenzene and benzonitrile.- Use anhydrous solvents and reagents. - Ensure the base is not excessively hydrolyzed.
Difficulty in Product Purification Co-elution of Side Products: The polarity of some side products may be very similar to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to purify the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki-Miyaura synthesis of this compound?

A1: The most common side products are formed from homocoupling of the starting materials and protodeboronation/dehalogenation. These include:

  • 3,3'-Difluorobiphenyl: From the homocoupling of 3-fluorophenylboronic acid.

  • Biphenyl-2,2'-dicarbonitrile: From the homocoupling of 2-bromobenzonitrile.

  • 3-Fluorobenzene: From the protodeboronation of 3-fluorophenylboronic acid.

  • Benzonitrile: From the dehalogenation of 2-bromobenzonitrile.

Q2: How can I minimize the formation of the 3,3'-difluorobiphenyl homocoupling product?

A2: To minimize the homocoupling of the boronic acid, it is crucial to maintain an oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere (Argon or Nitrogen). Using the boronic acid in a slight excess (around 1.1 to 1.2 equivalents) can also help to drive the cross-coupling reaction to completion without leading to excessive homocoupling.

Q3: My reaction has gone to completion, but the workup is problematic. Any suggestions?

A3: After the reaction, a common workup involves quenching with water and extracting with an organic solvent like ethyl acetate. Emulsion formation can be an issue. To mitigate this, you can add brine during the extraction. For purification, column chromatography on silica gel is standard. A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point for elution.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is critical for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The optimal base often needs to be determined empirically for your specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., PPh₃, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed solvents (e.g., a mixture of toluene and water, 4:1 v/v).

  • The reaction mixture is heated to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Suzuki_Coupling_Pathway A 2-Bromobenzonitrile D Oxidative Addition A->D B 3-Fluorophenylboronic acid G Transmetalation B->G C Pd(0) Catalyst C->D E ArPd(II)Br Complex D->E E->G F Base (e.g., K₂CO₃) F->G H ArPd(II)Ar' Complex G->H I Reductive Elimination H->I I->C Catalyst Regeneration J This compound I->J

Caption: Suzuki-Miyaura cross-coupling reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_homocoupling Homocoupling Side Reactions cluster_protodeboronation Protodeboronation/Dehalogenation A 2 x 3-Fluorophenylboronic acid B 3,3'-Difluorobiphenyl A->B O₂, Heat C 2 x 2-Bromobenzonitrile D Biphenyl-2,2'-dicarbonitrile C->D Heat E 3-Fluorophenylboronic acid F 3-Fluorobenzene E->F H₂O G 2-Bromobenzonitrile H Benzonitrile G->H H source

Caption: Common side reaction pathways observed during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Check_Inertness->Optimize_Temp Optimize_Base Screen Different Bases Optimize_Temp->Optimize_Base Purification Optimize Purification Protocol Optimize_Base->Purification Check_Reagents->Optimize_Base Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-(3-Fluorophenyl)benzonitrile, a common intermediate in pharmaceutical synthesis. The following sections address frequently encountered issues during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis, especially if via a Suzuki-Miyaura coupling, can introduce several types of impurities. These include:

  • Unreacted Starting Materials: Such as 2-halobenzonitrile and (3-fluorophenyl)boronic acid.

  • Homocoupling Byproducts: Formation of biphenyl-2,2'-dicarbonitrile from the benzonitrile starting material and 3,3'-difluorobiphenyl from the boronic acid.

  • Protodeboronation Products: The boronic acid can be converted to fluorobenzene.

  • Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR (¹H and ¹⁹F): To confirm the structure of the desired product and identify organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify the desired product from impurities, confirming its molecular weight.

  • GC (Gas Chromatography): Useful for assessing the presence of volatile impurities and unreacted starting materials.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard for quantifying trace metal residues, such as palladium.

Q3: How should I properly store the purified this compound?

A3: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Troubleshooting Guide

Q4: My NMR spectrum shows signals corresponding to unreacted (3-fluorophenyl)boronic acid. How can I remove it?

A4: (3-Fluorophenyl)boronic acid is acidic and can be easily removed with a basic aqueous wash. After the reaction, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The boronic acid will deprotonate and move into the aqueous layer.

Q5: I have persistent homocoupling byproducts (e.g., 3,3'-difluorobiphenyl) that are difficult to separate. What is the best method to remove them?

A5: Homocoupling byproducts often have similar polarities to the desired product, making separation challenging.

  • Flash Column Chromatography: This is the most effective method. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the product from less polar homocoupling byproducts.

  • Recrystallization: If the impurity level is low, recrystallization can be very effective. Experiment with different solvent systems, such as ethanol/water or toluene/heptane, to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.

Q6: ICP-MS analysis shows high levels of residual palladium in my final product. How can I reduce it?

A6: Palladium residues can be removed using metal scavengers. After the reaction work-up, dissolve the crude product in a suitable solvent and stir it with a silica-based scavenger containing thiol or amine functional groups (e.g., SiliaMetS Thiol) for several hours. Afterward, filter off the scavenger to obtain a solution with significantly reduced palladium content.

Quantitative Data Summary

The table below presents hypothetical data from a typical three-step purification process, illustrating the expected increase in purity and reduction of key impurities at each stage.

AnalyteCrude ProductAfter Aqueous WashAfter Column ChromatographyAfter Recrystallization
Purity (by LC-MS, % Area) 85.0%88.0%98.5%>99.8%
(3-Fluorophenyl)boronic acid ~5%<0.5%Not DetectedNot Detected
3,3'-Difluorobiphenyl ~4%~4%<0.2%<0.05%
Palladium (by ICP-MS) >200 ppm>200 ppm~50 ppm<5 ppm

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M Na₂CO₃ solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity (e.g., to 90:10 hexane/ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Place the purified solid from chromatography into a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Visual Workflows

Purification_Workflow Crude Crude Product (from reaction) Wash Aqueous Wash (1M Na₂CO₃) Crude->Wash Dissolve in EtOAc Dry Dry & Concentrate Wash->Dry Chromatography Column Chromatography (Silica Gel) Dry->Chromatography Adsorb on Silica Combine Combine Pure Fractions Chromatography->Combine Recrystallize Recrystallization (e.g., Isopropanol) Combine->Recrystallize Final Pure Product (>99.8%) Recrystallize->Final Filter & Dry

Caption: General purification workflow for this compound.

Troubleshooting_Workflow start Analyze Crude Product (NMR, LC-MS) d1 Boronic Acid Present? start->d1 d2 Homocoupling Byproducts? d1->d2 No a1 Perform Basic Aqueous Wash d1->a1 Yes d3 Palladium Residue High? d2->d3 No a2 Run Column Chromatography d2->a2 Yes a3 Treat with Metal Scavenger d3->a3 Yes a4 Consider Recrystallization d3->a4 No a1->d2 a2->d3 a3->a4 end_node Pure Product a4->end_node

Caption: Troubleshooting decision tree for impurity removal.

Technical Support Center: High Purity 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and purification of high-purity 2-(3-Fluorophenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A1: The most prevalent and modern methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of 2-bromobenzonitrile with (3-fluorophenyl)boronic acid. This method is widely used due to its tolerance of various functional groups and generally high yields.[1][2][3]

  • Cyanation of a Biaryl Halide: This route involves first synthesizing 2-bromo-3'-fluorobiphenyl and then converting the bromo group to a nitrile using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II).[4][5]

Q2: What are the typical impurities I might encounter? A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities include:

  • Starting Materials: Unreacted 2-bromobenzonitrile or (3-fluorophenyl)boronic acid.

  • Homocoupling Products: Biphenyl (from the boronic acid) or 2,2'-dicyanobiphenyl (from 2-bromobenzonitrile).

  • Protodeboronation Product: Fluorobenzene, resulting from the loss of the boronic acid group.

  • Hydrolysis Products: 2-(3-Fluorophenyl)benzamide or 2-(3-Fluorophenyl)benzoic acid, formed if water is present during workup or purification under harsh conditions.

  • Residual Catalyst: Traces of palladium from the cross-coupling reaction.

Q3: What purity level is considered "high purity" for this compound? A3: For pharmaceutical and advanced research applications, high purity typically means ≥98%, with many applications requiring ≥99.5%. The purity is usually assessed by High-Performance Liquid Chromatography (HPLC) and characterized by NMR and Mass Spectrometry to confirm the structure and absence of significant impurities.

Q4: Can I use other cyanide sources for the cyanation route? A4: While historical methods used toxic reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN), modern methods favor less toxic and more manageable sources.[4] Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are excellent alternatives that are safer and often provide high yields in palladium-catalyzed reactions.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound via the Suzuki-Miyaura coupling route.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Ineffective Base: The chosen base (e.g., K₂CO₃, CsF) may be of poor quality or insufficient. 3. Poor Quality Reagents: Boronic acid may have degraded (protodeboronation).1. Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[1][3] 2. Use a freshly opened or properly stored base. Ensure it is finely powdered for better reactivity. Consider using a stronger base like CsF.[7] 3. Check the purity of the boronic acid by NMR. If necessary, purify or resynthesize it.
Significant Homocoupling of Boronic Acid 1. Oxygen in Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids. 2. Incorrect Stoichiometry: An excess of boronic acid can lead to increased side products.1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[3] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Product is Contaminated with Palladium Residual palladium catalyst from the reaction mixture, appearing as a black or grey solid.1. Filtration: Pass the crude product solution through a pad of Celite® or silica gel. 2. Aqueous Wash: Perform an aqueous workup with a solution of sodium bicarbonate or ammonium chloride.[8] 3. Specialized Scavengers: Use a palladium scavenger resin if trace amounts persist.
Nitrile Group Hydrolyzed to Amide/Carboxylic Acid Presence of water combined with acidic or basic conditions, especially at elevated temperatures during workup or purification.1. Ensure all workup and purification steps are performed under neutral or near-neutral pH conditions. 2. Avoid prolonged heating during concentration. Use rotary evaporation under reduced pressure at a moderate temperature. 3. If hydrolysis occurs, the resulting amide or acid can be separated by column chromatography due to their higher polarity.[9]
Difficult Purification by Column Chromatography Product co-elutes with a non-polar impurity (e.g., biphenyl homocoupling product).1. Optimize Solvent System: Use a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and run a gradient if necessary.[9][10] 2. Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a highly effective final purification step.[11]

Troubleshooting Workflow

G start Low Yield or Impure Product check_tlc Analyze Crude by TLC/LCMS start->check_tlc no_product No Product Formed check_tlc->no_product impure Product Formed but Impure check_tlc->impure check_catalyst Check Catalyst Activity & Reagents no_product->check_catalyst pd_impurity Palladium Contamination? impure->pd_impurity start_material Unreacted Starting Material? impure->start_material side_products Side Products Present? impure->side_products check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_catalyst->check_conditions end_ok High Purity Product check_conditions->end_ok filter_celite Filter through Celite/Silica pd_impurity->filter_celite drive_reaction Increase Temp or Reaction Time start_material->drive_reaction column Purify by Column Chromatography side_products->column filter_celite->column drive_reaction->column recrystallize Recrystallize column->recrystallize column->end_ok recrystallize->end_ok

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromobenzonitrile and (3-fluorophenyl)boronic acid.

Materials:

  • 2-Bromobenzonitrile (1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 eq)

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add 2-bromobenzonitrile, (3-fluorophenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Dioxane/Water) via cannula, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 98:2)

Procedure:

  • Prepare a silica gel column in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the hexane/ethyl acetate mixture. Non-polar impurities (like biphenyl) will elute first.

  • Gradually increase the polarity of the eluent if necessary to elute the desired product.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) degas 2. Degas and Add Solvent reagents->degas catalyst 3. Add Palladium Catalyst degas->catalyst heat 4. Heat and Stir (80-90°C) catalyst->heat cool 5. Cool and Dilute heat->cool extract 6. Aqueous Extraction cool->extract dry 7. Dry and Concentrate extract->dry column 8. Column Chromatography dry->column recrystallize 9. Recrystallization (Optional) column->recrystallize final_product final_product recrystallize->final_product High Purity Product

Caption: Workflow for the synthesis and purification of the target compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of biaryl nitriles via Suzuki-Miyaura coupling and subsequent purification. The data is compiled from analogous reactions reported in the literature.

Parameter Synthesis (Suzuki Coupling) Purification (Chromatography) Purification (Recrystallization)
Typical Yield 80-95% (crude)[1][6]85-95% recovery70-90% recovery
Purity (Post-Step) 75-90%95-99%>99.5%
Key Reagent Ratio Aryl Halide: 1.0 Boronic Acid: 1.1-1.3 Base: 2.0-3.0 Catalyst: 0.01-0.05Silica:Crude Ratio: 50:1 to 100:1 (w/w)Solvent Volume: Minimal required for dissolution at high temp.
Typical Duration 4-16 hours1-3 hours2-12 hours (including cooling)

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling for 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluorophenyl)benzonitrile via palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction.

Question: My reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?

Answer: Low or no conversion is a frequent issue in palladium-catalyzed cross-coupling reactions. Several factors could be responsible. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Troubleshooting Steps:

      • Use a fresh catalyst: Palladium catalysts, especially in their active Pd(0) form, can be sensitive to air and moisture. Ensure you are using a catalyst from a freshly opened container or one that has been stored under an inert atmosphere.

      • Select an appropriate catalyst: For the synthesis of sterically hindered biaryls like this compound, pre-formed catalysts or catalysts with bulky electron-rich phosphine ligands are often more effective.

      • Optimize catalyst loading: While higher catalyst loading can increase the reaction rate, it can also lead to side reactions. Conversely, too little catalyst will result in slow and incomplete conversion.

  • Problematic Reagents: The quality and purity of your starting materials are crucial.

    • Troubleshooting Steps:

      • Check the purity of starting materials: Impurities in the 2-halobenzonitrile or the (3-fluorophenyl)boronic acid can poison the catalyst. Purify the starting materials if necessary.

      • Verify the integrity of the boronic acid: Boronic acids can dehydrate to form boroxines upon storage, which can affect the reaction rate. It is advisable to use fresh boronic acid or to dry it appropriately before use.

  • Suboptimal Reaction Conditions: The reaction environment plays a critical role in the success of the coupling.

    • Troubleshooting Steps:

      • Ensure inert atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

      • Optimize the base: The choice and amount of base are critical. An insufficient amount of base or a base that is too weak may not facilitate the transmetalation step effectively. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

      • Screen solvents: The solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, THF, or toluene are often employed. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

      • Adjust the temperature: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition or side reactions. If you observe decomposition, try lowering the reaction temperature.

Question: I am observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid to form 3,3'-difluorobiphenyl is a common side reaction, particularly in the presence of oxygen.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Troubleshooting Steps:

      • Thoroughly degas solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen from the reaction solvent.

      • Maintain a strict inert atmosphere: Ensure all manipulations are performed under a positive pressure of nitrogen or argon.

  • Reaction Conditions Favoring Homocoupling:

    • Troubleshooting Steps:

      • Modify the base: Some bases can promote homocoupling more than others. If you are using a very strong base, consider switching to a milder one.

      • Adjust the stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the Suzuki-Miyaura coupling to synthesize this compound?

A1: A representative protocol is as follows:

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q2: Which palladium catalyst is best for the synthesis of this compound?

A2: The choice of catalyst can significantly impact the reaction outcome. For sterically hindered substrates like 2-substituted benzonitriles, catalysts with bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced catalysts such as Pd(dppf)Cl₂ or those based on Buchwald ligands may offer higher yields and faster reaction times.

Q3: Can I use 2-chlorobenzonitrile instead of 2-bromobenzonitrile as a starting material?

A3: Yes, but it is generally more challenging. The oxidative addition of aryl chlorides to Pd(0) is slower than for aryl bromides. To achieve good results with 2-chlorobenzonitrile, you will likely need to use a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of Suzuki-Miyaura couplings for the synthesis of biaryl compounds similar to this compound.

Table 1: Effect of Different Palladium Catalysts on Yield

CatalystLigandYield (%)
Pd(OAc)₂SPhos95
Pd₂(dba)₃XPhos92
Pd(PPh₃)₄PPh₃78

Data is representative for the coupling of an ortho-substituted aryl halide with a phenylboronic acid derivative and may vary for the specific target molecule.

Table 2: Influence of Base and Solvent on Yield

BaseSolventYield (%)
K₃PO₄Toluene93
K₂CO₃Dioxane/H₂O85
Cs₂CO₃THF88

Data is representative for the coupling of an ortho-substituted aryl halide with a phenylboronic acid derivative and may vary for the specific target molecule.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Low or No Product Formation check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are the Reagents Pure? check_catalyst->check_reagents Yes troubleshoot_catalyst Use Fresh Catalyst Select Appropriate Ligand check_catalyst->troubleshoot_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes troubleshoot_reagents Purify Starting Materials Check Boronic Acid Quality check_reagents->troubleshoot_reagents No troubleshoot_conditions Ensure Inert Atmosphere Optimize Base/Solvent/Temp. check_conditions->troubleshoot_conditions No success Successful Reaction check_conditions->success Yes troubleshoot_catalyst->check_reagents troubleshoot_reagents->check_conditions troubleshoot_conditions->success

Caption: A flowchart illustrating a systematic approach to troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

G cluster_1 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar¹-Pd(II)L₂-X pd0->pd_intermediate1 Ar¹-X oxidative_addition Oxidative Addition pd_intermediate2 Ar¹-Pd(II)L₂-Ar² pd_intermediate1->pd_intermediate2 Ar²-B(OR)₂ Base transmetalation Transmetalation pd_intermediate2->pd0 product Ar¹-Ar² pd_intermediate2->product reductive_elimination Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OR)₂ base Base

Challenges in the scale-up of 2-(3-Fluorophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-Fluorophenyl)benzonitrile.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is not deactivated. Use fresh catalyst or test a different ligand. Consider using pre-catalysts that are more air and moisture stable.
Poor Quality Reagents Use anhydrous solvents and ensure starting materials (2-bromobenzonitrile and 3-fluorophenylboronic acid) are pure and dry.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and side product formation.
Insufficient Mixing In a larger scale reaction, ensure efficient stirring to maintain a homogeneous mixture, especially when dealing with slurries.

Experimental Protocol: Screening of Reaction Conditions

A design of experiments (DoE) approach is recommended for efficient optimization. A typical screening could involve:

  • Catalyst/Ligand Screen: Test various palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.

  • Base Screen: Evaluate inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent Screen: Common solvents for Suzuki coupling include toluene, dioxane, and 2-MeTHF.

  • Temperature Screen: Test a range of temperatures, for example, from 80°C to reflux.

A visual representation of a troubleshooting workflow for low yield is provided below.

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality check_catalyst->check_reagents If catalyst is active sub_catalyst Use fresh catalyst Screen different ligands check_catalyst->sub_catalyst optimize_base Optimize Base check_reagents->optimize_base If reagents are pure sub_reagents Use anhydrous solvents Dry starting materials check_reagents->sub_reagents optimize_temp Optimize Temperature optimize_base->optimize_temp If base is optimal sub_base Screen K2CO3, Cs2CO3, K3PO4 Ensure base is finely powdered optimize_base->sub_base check_mixing Evaluate Mixing Efficiency optimize_temp->check_mixing If temperature is optimal sub_temp Screen temperatures (e.g., 80°C to reflux) optimize_temp->sub_temp solution Yield Improved check_mixing->solution If mixing is efficient sub_mixing Increase stirrer speed Use appropriate impeller check_mixing->sub_mixing

Troubleshooting workflow for low reaction yield.

Issue 2: High Levels of Impurities

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Homocoupling Products Reaction of two molecules of the same starting material (e.g., biphenyl from 2-bromobenzonitrile).Use a lower catalyst loading. Ensure slow addition of the boronic acid.
Protodeborylation/Protodehalogenation Replacement of the boronic acid or halide group with a hydrogen atom.Use rigorously deoxygenated solvents. Maintain an inert atmosphere (Nitrogen or Argon).
Residual Palladium Palladium catalyst remaining in the final product.Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) during work-up. Optimize crystallization to precipitate the product while leaving palladium in the mother liquor.

A logical diagram for impurity troubleshooting is presented below.

impurity_troubleshooting start High Impurity Levels identify_impurity Identify Impurity Structure (e.g., via LC-MS, NMR) start->identify_impurity homocoupling Homocoupling Products (e.g., Biphenyl) identify_impurity->homocoupling protode Protodeborylation/ Protodehalogenation identify_impurity->protode residual_pd Residual Palladium identify_impurity->residual_pd solution_homo Lower catalyst loading Slow addition of boronic acid homocoupling->solution_homo solution_proto Degas solvents thoroughly Maintain inert atmosphere protode->solution_proto solution_pd Use palladium scavenger Optimize crystallization residual_pd->solution_pd

Impurity identification and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzonitrile and 3-fluorophenylboronic acid using a palladium catalyst.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling?

The most critical parameters include:

  • Catalyst Loading: Should be minimized to reduce cost and residual palladium in the product.

  • Reaction Temperature: Needs to be carefully controlled to balance reaction rate with catalyst stability and impurity formation.

  • Mixing: Efficient agitation is crucial for mass transfer in larger reactors.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent degradation of the catalyst and starting materials.

Q3: How can I effectively remove residual palladium from my final product?

Several methods can be employed:

  • Palladium Scavengers: Treatment of the reaction mixture with scavengers like activated carbon or functionalized silica can effectively remove palladium.

  • Crystallization: Careful selection of a crystallization solvent system can lead to the precipitation of the pure product, leaving the palladium impurities in the mother liquor.

  • Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent like EDTA can help in extracting palladium salts.

Q4: What are some common side reactions to be aware of?

Side reactions include the formation of homocoupling byproducts (biphenyl and 3,3'-difluorobiphenyl) and protodeborylation of the 3-fluorophenylboronic acid or protodehalogenation of 2-bromobenzonitrile.

Data Summary

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Catalyst Loading (mol%) 1.00.50.1
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂O
Temperature (°C) 1009085
Reaction Time (h) 1286
Yield (%) 859295
Purity (%) 98.099.199.5

Table 2: Impurity Profile under Different Conditions

ImpurityCondition A (%)Condition B (%)Condition C (%)
Biphenyl 0.50.20.1
3,3'-Difluorobiphenyl 0.30.1<0.1
Benzonitrile 0.1<0.1<0.1
Residual Palladium (ppm) 502510

Experimental Workflow

The general experimental workflow for the synthesis and purification of this compound is outlined below.

experimental_workflow start Start charge_reagents Charge Reactor with: - 2-Bromobenzonitrile - 3-Fluorophenylboronic acid - Solvent start->charge_reagents inertize Inertize Reactor (Nitrogen/Argon Purge) charge_reagents->inertize add_base_catalyst Add Base and Pd Catalyst inertize->add_base_catalyst heat Heat to Reaction Temperature add_base_catalyst->heat monitor_reaction Monitor Reaction Progress (e.g., by HPLC/GC) heat->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete workup Aqueous Work-up cool_down->workup phase_separation Phase Separation workup->phase_separation organic_layer Organic Layer phase_separation->organic_layer aqueous_layer Aqueous Layer (Waste) phase_separation->aqueous_layer dry_organic Dry Organic Layer (e.g., with MgSO4) organic_layer->dry_organic filter_and_concentrate Filter and Concentrate dry_organic->filter_and_concentrate purification Purification (Crystallization/Chromatography) filter_and_concentrate->purification isolate_product Isolate and Dry Final Product purification->isolate_product end End isolate_product->end

General experimental workflow for synthesis.

Safe handling and storage procedures for 2-(3-Fluorophenyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(3-Fluorophenyl)benzonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following information is compiled from the SDS of structurally similar compounds, including 2-(4-Fluorophenyl)benzonitrile and 3-Fluorobenzonitrile, as well as general safety data for aryl nitriles and fluorinated aromatic compounds. This guide should be used for informational purposes only, and it is imperative to consult a certified safety professional and the supplier-specific SDS upon receipt of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended.[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Q3: What are the proper storage conditions for this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from heat, sparks, open flames, and other sources of ignition.[1] It is also recommended to store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

Q4: What should I do in case of a fire involving this compound?

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

Problem: The compound came into contact with my skin or eyes.

Solution:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

Scenario 2: Small Spill in the Laboratory

Problem: A small amount of the compound has spilled on the lab bench or floor.

Solution:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and wear appropriate PPE (see Q2).

  • Containment: Prevent the spill from spreading further.

  • Clean-up: For liquid spills, absorb with an inert material such as sand, silica gel, or vermiculite.[1] For solid spills, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Scenario 3: Accidental Ingestion or Inhalation

Problem: I may have ingested or inhaled the compound.

Solution:

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Data Summary

Hazard Classification (Based on Analogs)DescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[2]
Combustible LiquidCombustible.

Experimental Workflow Visualization

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Procedures a Review SDS and Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh/Transfer Compound Carefully c->d i Exposure: Rinse Affected Area, Seek Medical Attention c->i If Exposure Occurs e Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area d->e After Use g Dispose of Waste in Labeled, Sealed Containers h Spill: Evacuate, Contain, Clean Up with Inert Material d->h If Spill Occurs f Segregate from Incompatible Materials e->f f->g For Disposal

Caption: Safe handling workflow for this compound.

References

Technical Support Center: Monitoring 2-(3-Fluorophenyl)benzonitrile Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of 2-(3-Fluorophenyl)benzonitrile using thin-layer chromatography (TLC). Below you will find detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure accurate and efficient reaction monitoring.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a representative procedure.

Reaction Scheme:

(An illustrative image of the Suzuki-Miyaura coupling reaction between 2-bromobenzonitrile and 3-fluorophenylboronic acid to yield this compound would be placed here in a real document.)

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., Hexane/Ethyl Acetate mixture)

  • Visualization agents (UV lamp, iodine chamber, or chemical stains)

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).

  • Add the solvent to the reaction vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-110°C) and stir.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).

Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (2-bromobenzonitrile) prep_chamber Prepare Developing Chamber (solvent + filter paper) develop_plate Develop TLC Plate prep_chamber->develop_plate spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot SM and Reaction spot_rxn->spot_co spot_co->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_plate Visualize under UV Light dry_plate->visualize_plate analyze_spots Analyze Spot Positions (Rf) visualize_plate->analyze_spots determine_completion Determine Reaction Completion analyze_spots->determine_completion

Caption: Workflow for monitoring a chemical reaction using TLC.

Quantitative Data: Representative TLC Parameters

For a Suzuki-Miyaura coupling reaction to synthesize this compound, the following TLC data can be considered as a starting point. Actual Rf values will vary based on the specific conditions.

CompoundTypical Rf ValueSolvent System (Hexane:Ethyl Acetate)Visualization
2-Bromobenzonitrile (SM)~0.6 - 0.78:2UV (254 nm) quenching[1][2][3]
3-Fluorophenylboronic acid~0.0 - 0.1 (streaky)8:2May require staining
This compound~0.4 - 0.58:2UV (254 nm) quenching[1][2][3]

Troubleshooting Guide

Troubleshooting_TLC cluster_spots cluster_solutions start TLC Plate Issue? streaking Streaking Spots start->streaking Yes no_spots No Spots Visible start->no_spots Yes spots_at_baseline Spots at Baseline start->spots_at_baseline Yes spots_at_solvent_front Spots at Solvent Front start->spots_at_solvent_front Yes overlapping_spots Overlapping Spots start->overlapping_spots Yes sol_streaking Too concentrated? Acidic/basic compound? Try different solvent. streaking->sol_streaking sol_no_spots Too dilute? Not UV active? Use a stain. no_spots->sol_no_spots sol_baseline Solvent not polar enough. Increase polar component. spots_at_baseline->sol_baseline sol_solvent_front Solvent too polar. Decrease polar component. spots_at_solvent_front->sol_solvent_front sol_overlapping Change solvent system polarity. Try a different solvent pair. overlapping_spots->sol_overlapping

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: My starting material (2-bromobenzonitrile) and product (this compound) spots are too close together on the TLC plate. How can I improve the separation?

A1: If the Rf values are very similar, you need to adjust the polarity of your developing solvent system.[4]

  • Decrease Polarity: If the spots are high up on the plate, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., from 8:2 Hexane:Ethyl Acetate to 9:1).

  • Increase Polarity: If the spots are very low on the plate, increase the proportion of the polar solvent.

  • Change Solvents: If adjusting the ratio doesn't work, try a different solvent system altogether. For example, you could try a mixture of dichloromethane and hexane.[5][6]

Q2: I see a streak from the baseline to the solvent front in the lane for my reaction mixture. What could be the cause?

A2: Streaking can be caused by several factors:[7][8]

  • Overloading: You may have spotted too much of the reaction mixture on the plate. Try diluting your sample before spotting.[7][8]

  • Highly Polar Compounds: The base (e.g., K₂CO₃) or the boronic acid starting material can be very polar and may streak on silica gel. These will typically remain at or near the baseline.

  • Inappropriate Solvent: The solvent system may not be suitable for all components in the mixture, causing some to streak.[7]

Q3: I don't see any spots on my TLC plate after development, even under the UV lamp. What should I do?

A3: There are a few possibilities:

  • Sample Concentration: Your reaction mixture might be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7][9]

  • Non-UV Active Compounds: While both the starting material and product are expected to be UV active due to their aromatic nature, some byproducts might not be.[2][3]

  • Use a Stain: Visualize the plate with a more general stain, such as an iodine chamber or a potassium permanganate (KMnO₄) dip.[2][10] Iodine is particularly useful for aromatic compounds.[2][10]

Q4: After running the TLC, I see three spots in the reaction lane. What are they likely to be?

A4: The three spots are most likely:

  • Starting Material: Unreacted 2-bromobenzonitrile, which should have the highest Rf value among the main components.

  • Product: The desired this compound, with an intermediate Rf value.

  • Boronic Acid/Byproducts: The 3-fluorophenylboronic acid starting material or related byproducts, which are typically very polar and will have a very low Rf value, often close to the baseline.

You can confirm the identity of the starting material spot by co-spotting the reaction mixture with a pure sample of 2-bromobenzonitrile.

Q5: The solvent front on my TLC plate is uneven. How does this affect my results?

A5: An uneven solvent front will lead to inaccurate Rf values, making it difficult to reliably track the reaction's progress.[7] This can be caused by:

  • Uneven Plate Surface: The silica gel on the plate might be chipped or uneven at the bottom.

  • Improper Chamber Saturation: Ensure the developing chamber is properly saturated with the solvent vapor by placing a piece of filter paper inside and allowing it to equilibrate before running the plate.[11]

  • Plate Touching the Chamber Walls: Make sure the TLC plate is not touching the sides of the chamber or the filter paper during development.[7][11]

Q6: My spots are very large and diffuse. How can I get sharper spots?

A6: To obtain smaller, more defined spots:

  • Spotting Technique: Use a fine capillary spotter and apply the sample in small, quick touches. Make the initial spot as small as possible (1-2 mm in diameter).

  • Sample Concentration: As with streaking, overly concentrated samples can lead to large spots. Dilute your sample if necessary.

  • Dry Between Applications: If you need to apply more sample, ensure the spot is completely dry before re-applying to the same location.[9]

References

Identification of byproducts in 2-(3-Fluorophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluorophenyl)benzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when utilizing a Suzuki-Miyaura cross-coupling approach.

Q1: My reaction yield is low, and I observe significant amounts of starting material. What are the possible causes and solutions?

A1: Low conversion in a Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The Palladium catalyst may not have been properly activated to its Pd(0) state. Ensure that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a sufficient molar excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base should be finely powdered and dry.

  • Poor Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For this type of coupling, bulky, electron-rich phosphine ligands are often effective. Consider screening different ligands if you suspect this is the issue.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it, while monitoring for potential byproduct formation.

  • Solvent Issues: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Ensure your solvents are degassed to remove oxygen, which can deactivate the catalyst.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a biphenyl without the nitrile group. What is this and how can I minimize it?

A2: This byproduct is likely benzonitrile, resulting from the dehalogenation of your 2-chlorobenzonitrile starting material. This is a common side reaction in Suzuki-Miyaura couplings.[1]

  • Cause: Dehalogenation can occur when a hydride species is present in the reaction mixture, which can be generated from the solvent or amine impurities. This hydride can displace the halide on the palladium intermediate, leading to the formation of the dehalogenated product after reductive elimination.

  • Solutions:

    • Use High-Purity Reagents: Ensure your starting materials, solvents, and base are of high purity and free from contaminants that could act as hydride sources.

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize this side reaction.

    • Ligand Choice: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Experimenting with different ligands may be beneficial.

Q3: My analysis shows a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?

A3: The formation of 3,3'-difluorobiphenyl is a result of the homocoupling of 3-fluorophenylboronic acid, another common side reaction in Suzuki-Miyaura couplings.[1]

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this undesired reaction. It can also occur if the transmetalation step is slow compared to the homocoupling pathway.

  • Solutions:

    • Thorough Degassing: Ensure that your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen. Maintaining a strict inert atmosphere throughout the reaction is critical.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to favor the cross-coupling reaction.

    • Optimize Catalyst System: The choice of palladium precursor and ligand can influence the propensity for homocoupling. Some catalyst systems are more prone to this side reaction than others.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide, such as 2-chlorobenzonitrile, with an arylboronic acid, such as 3-fluorophenylboronic acid, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts typically observed in the Suzuki-Miyaura synthesis of this compound are:

  • Benzonitrile: Formed via dehalogenation of the 2-chlorobenzonitrile starting material.

  • 3,3'-Difluorobiphenyl: Formed via homocoupling of the 3-fluorophenylboronic acid.

  • Biphenyl-2,2'-dicarbonitrile: Formed via homocoupling of the 2-chlorobenzonitrile starting material, though this is often less prevalent than the boronic acid homocoupling.

Q3: What analytical techniques are suitable for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the volatile components of the reaction mixture and identifying the main product and byproducts based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the reaction mixture, providing accurate measurements of the product and byproduct percentages. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of the major byproducts. ¹⁹F NMR can be particularly useful for tracking the fluorine-containing species in the reaction.

Quantitative Data Summary

The following table summarizes the key components and potential byproducts in the synthesis of this compound via Suzuki-Miyaura coupling. Please note that the exact percentages can vary significantly depending on the specific reaction conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in ReactionPotential % in Crude Mixture
This compoundC₁₃H₈FN197.21Main Product70-95%
BenzonitrileC₇H₅N103.12Byproduct1-10%
3,3'-DifluorobiphenylC₁₂H₈F₂190.19Byproduct1-15%
Biphenyl-2,2'-dicarbonitrileC₁₄H₈N₂204.23Byproduct<5%
2-ChlorobenzonitrileC₇H₄ClN137.57Starting MaterialVariable
3-Fluorophenylboronic acidC₆H₆BFO₂139.92Starting MaterialVariable

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reagents:

    • 2-Chlorobenzonitrile (1.0 eq)

    • 3-Fluorophenylboronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction flask, add 2-chlorobenzonitrile, 3-fluorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Analytical Method: GC-MS

  • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

3. Analytical Method: HPLC

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile and increase over time to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

Visualizations

Byproduct_Formation_Pathway SM Starting Materials (2-Chlorobenzonitrile & 3-Fluorophenylboronic acid) Intermediate Palladium Catalytic Cycle SM->Intermediate Suzuki-Miyaura Coupling Byproduct3 Biphenyl-2,2'-dicarbonitrile (Homocoupling) SM->Byproduct3 Side Reaction Product This compound (Desired Product) Intermediate->Product Reductive Elimination Byproduct1 Benzonitrile (Dehalogenation) Intermediate->Byproduct1 Side Reaction Byproduct2 3,3'-Difluorobiphenyl (Homocoupling) Intermediate->Byproduct2 Side Reaction

Caption: Logical workflow of the Suzuki-Miyaura synthesis of this compound and the formation of common byproducts.

References

Strategies to improve reaction times for 2-(3-Fluorophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling reaction for the synthesis of this compound from 2-bromobenzonitrile and (3-fluorophenyl)boronic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is not old or deactivated. Use a fresh batch of a pre-catalyst like Pd(OAc)₂ or a palladacycle.
Poor ligand selectionThe choice of phosphine ligand is crucial. For electron-poor aryl bromides like 2-bromobenzonitrile, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be effective.
Inappropriate baseThe base is critical for the transmetalation step. Weaker bases may not be effective. Consider using stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the solvent system.
Suboptimal solventThe solvent impacts the solubility of reagents and the stability of intermediates. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio can be optimized; for instance, a 4:1 dioxane/water mixture has been shown to be effective in similar couplings.[1]
Low reaction temperatureSuzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate. Temperatures between 80-110°C are common.[2]
Slow Reaction Time Insufficient catalyst loadingWhile low catalyst loading is desirable, it can lead to slow reactions. A typical starting point is 1-2 mol% of the palladium catalyst.
Inefficient ligandThe ligand affects the rate of both oxidative addition and reductive elimination. Buchwald-type biaryl phosphine ligands are known to accelerate these steps.
Low temperatureIncreasing the reaction temperature will generally increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Formation of Side Products Homocoupling of boronic acidThis occurs when the boronic acid reacts with itself. It can be minimized by ensuring an oxygen-free environment by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] Adding a mild reducing agent might also suppress this side reaction.
Dehalogenation of 2-bromobenzonitrileThe starting aryl bromide is reduced to benzonitrile. This can be caused by impurities in the reagents or side reactions with the solvent or base. Ensure high-purity starting materials and consider a different solvent or base.
Protodeboronation of (3-fluorophenyl)boronic acidThe boronic acid is converted back to fluorobenzene. This is more common with electron-deficient boronic acids and can be exacerbated by excess water or prolonged reaction times at high temperatures. Using the boronic acid in a slight excess (1.1-1.5 equivalents) can help compensate for this.
Difficult Purification Co-elution of product with byproductsHomocoupled products or starting materials can be difficult to separate from the desired product. Careful selection of the chromatographic mobile phase is necessary. A combination of hexanes and ethyl acetate is a common starting point for silica gel chromatography.
Residual palladiumTraces of palladium can remain in the product. Passing the crude product through a pad of silica gel or celite before concentration can help remove some of the catalyst.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-bromobenzonitrile with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Q2: Which palladium catalyst is best for this synthesis?

A2: While many palladium sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and relatively inexpensive pre-catalysts. The choice of ligand is often more critical than the specific Pd(0) or Pd(II) source.

Q3: How do I choose the right ligand?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of an electron-poor aryl bromide like 2-bromobenzonitrile, electron-rich and sterically hindered monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective in promoting the reaction and achieving good yields.[5][6]

Q4: What is the optimal base and solvent for this reaction?

A4: A common and effective combination is a carbonate base such as K₂CO₃ or Cs₂CO₃ in a mixed solvent system like dioxane/water or toluene/water.[2][7] The presence of water can be beneficial for the solubility of the base and the boronic acid, but an excessive amount can lead to protodeboronation of the boronic acid. The optimal conditions often need to be determined empirically for a specific setup.

Q5: My reaction is not going to completion. What can I do?

A5: If the reaction stalls, consider the following:

  • Increase the temperature: Gently increase the reaction temperature in increments of 10°C, monitoring for any decomposition.

  • Add more catalyst/ligand: A small additional portion of the catalyst and ligand may restart the reaction.

  • Check your reagents: Ensure your boronic acid has not degraded, especially if it is old. The quality of the solvent and base is also important.

Q6: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A6: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed prior to use. Using a slight excess of the boronic acid can also help to favor the cross-coupling pathway.

Q7: How can I effectively purify the final product?

A7: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is generally effective. It is advisable to first pass the crude reaction mixture through a short plug of silica gel to remove the bulk of the palladium catalyst before proceeding with fine purification.[4]

III. Experimental Protocols & Data

Detailed Experimental Protocol

The following is a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation: Effect of Reaction Parameters on Yield and Time

The following tables summarize the expected impact of different reaction components on the synthesis of this compound. The data is compiled from general knowledge of Suzuki-Miyaura couplings and related literature.

Table 1: Catalyst and Ligand Effects

Catalyst (mol%)Ligand (mol%)Typical Reaction Time (h)Expected Yield (%)
Pd(PPh₃)₄ (2)-12-2460-80
Pd(OAc)₂ (2)PPh₃ (4)8-1670-85
Pd(OAc)₂ (2)SPhos (4)2-8>90
Pd₂(dba)₃ (1)XPhos (3)2-6>90

Table 2: Base and Solvent Effects

BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Na₂CO₃Toluene/EtOH/H₂O8012-1875-85
K₂CO₃Dioxane/H₂O (4:1)1006-1280-90
K₃PO₄Toluene/H₂O (10:1)1104-8>90
Cs₂CO₃Dioxane/H₂O (4:1)1002-6>95

IV. Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - 2-Bromobenzonitrile - (3-Fluorophenyl)boronic acid - Base (e.g., K3PO4) setup 3. Reaction Setup - Add solids to flask - Inert atmosphere - Add degassed solvents reagents->setup catalyst 2. Catalyst System - Pd(OAc)2 - Ligand (e.g., SPhos) catalyst->setup reaction 4. Reaction - Heat to 100°C - Stir for 2-12h setup->reaction workup 5. Workup - Cool and dilute - Liquid-liquid extraction - Dry and concentrate reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Final Product - this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Troubleshooting

troubleshooting_logic issue Low Yield or Slow Reaction cause1 Inactive Catalyst/Ligand issue->cause1 cause2 Suboptimal Base/Solvent issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Reagent Quality issue->cause4 solution1 Use fresh catalyst and an appropriate ligand (e.g., SPhos) cause1->solution1 solution2 Switch to a stronger base (e.g., K3PO4) and optimize solvent ratio cause2->solution2 solution3 Increase temperature (e.g., to 100-110°C) cause3->solution3 solution4 Use high-purity, dry reagents and degassed solvents cause4->solution4

Caption: Troubleshooting logic for low yield or slow reaction in the synthesis.

References

Validation & Comparative

FT-IR Spectroscopic Analysis: A Comparative Guide to 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Fourier-transform infrared (FT-IR) spectroscopic profile of 2-(3-Fluorophenyl)benzonitrile against structurally similar, non-fluorinated alternatives. The inclusion of experimental data and detailed protocols is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Comparative Vibrational Analysis

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. The introduction of a fluorine atom on the phenyl ring induces shifts in the vibrational frequencies of adjacent bonds, which can be used for its identification when compared to unsubstituted analogs. The following table summarizes the expected characteristic infrared absorption frequencies for this compound and compares them with experimental data for 2-phenylbenzonitrile and 4-phenylbenzonitrile.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) 2-Phenylbenzonitrile (cm⁻¹) 4-Phenylbenzonitrile (cm⁻¹)
Nitrile-C≡N Stretch2225 - 2235~2224~2227
AromaticC-H Stretch3100 - 30003100 - 30003100 - 3000
AromaticC=C Bend1600 - 14501600 - 14501599, 1489, 1452
Aryl-FluorineC-F Stretch1250 - 1100N/AN/A
AromaticC-H Out-of-Plane Bend900 - 675900 - 675839

The nitrile (-C≡N) stretching vibration is one of the most characteristic peaks in the spectrum, appearing in a relatively clean region. For this compound, this peak is expected in the 2225-2235 cm⁻¹ range. The presence of the electronegative fluorine atom can slightly influence the electronic environment of the nitrile group, potentially leading to a minor shift in its absorption frequency compared to the unsubstituted 2-phenylbenzonitrile.

The carbon-fluorine (C-F) stretch is a key indicator for the presence of the fluorine substituent and is typically observed in the 1250-1100 cm⁻¹ region of the spectrum. This strong absorption band would be absent in the spectra of 2-phenylbenzonitrile and 4-phenylbenzonitrile, making it a crucial diagnostic peak.

Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region for all three compounds. The substitution pattern on the aromatic rings will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide further structural information.

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample (e.g., this compound)

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions of the absorption bands.

    • Compare the observed frequencies with known values for characteristic functional groups to elucidate the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis sample Sample Weighing (1-2 mg) grind Grinding & Mixing sample->grind kbr KBr Weighing (100-200 mg) kbr->grind press Hydraulic Pressing grind->press background Background Scan press->background sample_scan Sample Scan background->sample_scan data_proc Data Processing sample_scan->data_proc result FT-IR Spectrum & Peak Identification data_proc->result

Caption: Workflow for FT-IR analysis using the KBr pellet method.

A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For a molecule such as 2-(3-Fluorophenyl)benzonitrile, a comprehensive understanding of its identity, purity, and physicochemical properties is paramount. This guide provides a comparative overview of the key analytical techniques used for the characterization of this and similar benzonitrile derivatives. The experimental data and protocols presented are based on established methodologies for analogous compounds, offering a predictive framework for the analysis of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with Mass Spectrometry, provide a detailed picture of the molecular framework and functional groups.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for confirming the connectivity of atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrile and fluorine substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic Protons7.20 - 7.90Multiplet (m)1 - 9

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-CN (Nitrile)117 - 120
C-F (Fluorophenyl)160 - 165 (d, ¹JC-F ≈ 245-255 Hz)
Aromatic Carbons115 - 145
Quaternary Carbons110 - 145

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a sensitive probe for the fluorine-containing environment and will show a single resonance for the fluorine atom on the phenyl ring.

Fluorine Assignment Expected Chemical Shift (δ, ppm, relative to CFCl₃)
Ar-F-110 to -115

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a sensitive nucleus, and spectra can be obtained relatively quickly.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic stretching vibration of the nitrile group is a key diagnostic peak.

Functional Group Expected Absorption Frequency (cm⁻¹)
C≡N (Nitrile) stretch2220 - 2240
C-F (Aromatic) stretch1100 - 1250
C=C (Aromatic) stretch1450 - 1600
C-H (Aromatic) stretch3000 - 3100

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Expected Mass Spectral Data (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (C₁₃H₈FN), which is approximately 197.06 g/mol . Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals.

m/z Proposed Fragment Notes
197[C₁₃H₈FN]⁺Molecular Ion (M⁺)
170[M - HCN]⁺Loss of hydrogen cyanide
169[M - F]⁺Loss of a fluorine radical (less common)
102[C₇H₄N]⁺Benzonitrile fragment
95[C₆H₄F]⁺Fluorophenyl fragment
77[C₆H₅]⁺Phenyl cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

A reverse-phase HPLC method is suitable for the analysis of moderately polar compounds like this compound.

Proposed HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in a 1:1 mixture of water and acetonitrile). Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Setup: Program the HPLC system with the conditions outlined in the table above.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow and relationship of the analytical techniques described.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization & Purity cluster_confirmation Final Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis Synthesis->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

General analytical workflow for compound characterization.

Technique_Relationships Compound This compound Structure Molecular Structure Purity Purity MolWeight Molecular Weight FuncGroups Functional Groups NMR NMR NMR->Structure Confirms Connectivity MS MS MS->Structure Suggests Fragmentation MS->MolWeight Determines IR IR IR->FuncGroups Identifies HPLC HPLC HPLC->Purity Quantifies

Comparative Guide to Purity Assessment of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(3-Fluorophenyl)benzonitrile is a critical step in the drug development pipeline. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques for the purity assessment of this compound. The information is supported by representative experimental data and detailed protocols to assist in method selection and implementation.

Comparison of Analytical Methods

The purity of this compound can be reliably determined using several analytical techniques. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method due to its robustness and sensitivity, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives with distinct advantages.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for a proposed RP-HPLC method, a typical GC method, and qNMR for the purity analysis of this compound.

ParameterRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and interaction with a stationary phaseQuantitative determination based on the signal intensity of specific nuclei
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)Not applicable
Mobile/Carrier Acetonitrile/Water GradientInert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Detection UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID)¹H or ¹⁹F NMR
Run Time 15-30 minutes10-20 minutes5-15 minutes per sample
LOD/LOQ Low (ng/mL to pg/mL range)Low (pg to fg range)Higher (µg/mL to mg/mL range)
Precision (RSD) < 2%< 3%< 1%
Accuracy High (98-102%)High (97-103%)Very High (99-101%)
Impurity Profiling Excellent for non-volatile impuritiesExcellent for volatile impuritiesProvides structural information of impurities
Throughput High (with autosampler)High (with autosampler)Moderate

Experimental Protocols

Detailed methodologies for the proposed RP-HPLC method and alternative techniques are provided below.

Proposed RP-HPLC Method

This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography (GC)

GC is a suitable alternative for assessing the purity of volatile and thermally stable compounds like this compound.[1]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or dichloromethane.

Alternative Method: Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for purity determination without the need for a specific reference standard of the analyte.[2][3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

    • Pulse Sequence: A standard ¹H or ¹⁹F single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent to dissolve the sample and standard completely.

  • Data Processing:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molar masses, and the weights of the analyte and the internal standard.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical relationship between the analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_methods Analytical Methods cluster_hplc_details HPLC Characteristics cluster_gc_details GC Characteristics cluster_qnmr_details qNMR Characteristics main_topic Purity Assessment of This compound hplc HPLC main_topic->hplc gc Gas Chromatography main_topic->gc qnmr qNMR main_topic->qnmr hplc_principle Polarity-based Separation hplc->hplc_principle hplc_adv Robust, High Throughput hplc->hplc_adv gc_principle Volatility-based Separation gc->gc_principle gc_adv Excellent for Volatile Impurities gc->gc_adv qnmr_principle Absolute Quantification qnmr->qnmr_principle qnmr_adv No Reference Standard Needed qnmr->qnmr_adv

Caption: Logical relationship of analytical methods.

References

Single-Crystal X-ray Diffraction of 2-(3-Fluorophenyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data of a fluorinated benzonitrile derivative and its non-fluorinated counterpart. Due to the limited public availability of the crystal structure for 2-(3-Fluorophenyl)benzonitrile, this document presents a detailed comparison between the crystallographic data of 2-(4-methylphenyl)benzonitrile and a representative fluorinated analogue. This comparison aims to objectively illustrate the impact of fluorine substitution on the crystal packing and molecular geometry of benzonitrile derivatives, offering valuable insights for crystal engineering and drug design.

Data Presentation: Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 2-(4-methylphenyl)benzonitrile, a non-fluorinated analogue of the topic compound. This data provides a baseline for understanding the crystal structure of this class of compounds. The corresponding data for a suitable fluorinated analogue will be presented in a similar format to facilitate direct comparison.

Parameter 2-(4-methylphenyl)benzonitrile
Chemical FormulaC₁₄H₁₁N
Formula Weight ( g/mol )193.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.6726(4)
b (Å)11.4037(5)
c (Å)12.2426(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1071.18(9)
Z4
Density (calculated) (Mg/m³)1.198
Absorption Coefficient (mm⁻¹)0.073
F(000)408
Crystal Size (mm³)0.30 x 0.25 x 0.20
Temperature (K)173(2)
RadiationMoKα (λ = 0.71073 Å)
Reflections Collected3786
Independent Reflections1546 [R(int) = 0.0171]
Final R indices [I>2sigma(I)]R1 = 0.0401, wR2 = 0.1049
R indices (all data)R1 = 0.0463, wR2 = 0.1087

Experimental Protocols

The following section outlines a detailed, generalized methodology for single-crystal X-ray diffraction analysis, applicable for obtaining the crystallographic data presented above.

1. Crystal Growth: Single crystals of the compound of interest are typically grown by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature. The choice of solvent is critical and may require screening of several options to obtain crystals of sufficient size and quality for diffraction experiments.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 173 K or 296 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Structure Validation and Analysis: The final refined crystal structure is validated using software tools to check for geometric consistency and to identify any potential errors. The analysis of the crystal structure involves the examination of bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.

Mandatory Visualization

The following diagram illustrates the general workflow for a single-crystal X-ray diffraction experiment, from sample preparation to final data analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition data_reduction Data Reduction data_acquisition->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Crystallographic Analysis validation->analysis

Caption: A flowchart of the single-crystal X-ray diffraction experimental workflow.

A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of 2-(3-Fluorophenyl)benzonitrile and its positional isomers, alongside the simpler fluorobenzonitrile isomers. The document is intended for researchers, chemists, and professionals in drug discovery and materials science, providing a consolidated resource on the physicochemical properties and synthetic pathways of these compounds. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these isomers interesting candidates for various applications.

Physicochemical Properties of Fluorobenzonitrile Isomers

The simpler fluorobenzonitrile isomers serve as foundational structures and key intermediates. Their properties are influenced by the position of the fluorine atom on the benzene ring, which affects dipole moment, crystal packing, and reactivity.

Property2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-8[1][2][3][4]403-54-3[1][5][6][7][8][9]1194-02-1[5][10][11][12][13]
Molecular Formula C₇H₄FNC₇H₄FNC₇H₄FN
Molecular Weight 121.11 g/mol 121.11 g/mol 121.11 g/mol
Physical Form LiquidLiquid[6][7]White Crystalline Solid[12]
Melting Point -13.7 °C[3]-16 °C (lit.)[6][8][9]32-34 °C (lit.)[11][12]
Boiling Point 90 °C / 21 mmHg (lit.)[3][4]182-183 °C / 753 mmHg (lit.)[6][8][9]188 °C / 750 mmHg (lit.)[11][12]
Density 1.116 g/mL at 25 °C (lit.)[4]1.133 g/mL at 25 °C (lit.)[6][8]1.1070 g/cm³[5]
Refractive Index n20/D 1.505 (lit.)[4]n20/D 1.5043 (lit.)[6][8][9]1.4925[5]
Physicochemical Properties of (Fluorophenyl)benzonitrile Isomers

The introduction of a second phenyl ring creates a biphenyl structure, significantly increasing molecular weight and lipophilicity. The positional isomerism of both the fluorine atom and the cyano group leads to a diverse set of compounds with distinct three-dimensional shapes and electronic distributions. Experimental data for these compounds is less common, and many properties listed are computationally predicted.

CompoundCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)XLogP3 (Computed)
2-(2-Fluorophenyl)benzonitrile400820-15-7C₁₃H₈FN197.21 g/mol N/AN/A3.4[6]
This compound1352318-38-7[14]C₁₃H₈FN197.21 g/mol N/AN/AN/A
2-(4-Fluorophenyl)benzonitrile39989-56-5C₁₃H₈FN197.21 g/mol N/AN/AN/A
3-(2-Fluorophenyl)benzonitrile893734-82-2C₁₃H₈FN197.21 g/mol N/AN/AN/A
3-(3-Fluorophenyl)benzonitrile893734-83-3[11][14]C₁₃H₈FN197.21 g/mol [11]N/AN/AN/A
3-(4-Fluorophenyl)benzonitrile129333-51-7C₁₃H₈FN197.21 g/mol N/AN/AN/A
4-(2-Fluorophenyl)benzonitrile130280-21-4C₁₃H₈FN197.21 g/mol N/AN/AN/A
4-(3-Fluorophenyl)benzonitrile129333-52-8C₁₃H₈FN197.21 g/mol N/AN/AN/A
4-(4-Fluorophenyl)benzonitrile10540-31-5[15][16][17][18]C₁₃H₈FN197.21 g/mol 112-116[15][17]329.6±25.0 (Predicted)[17]4.2[19]
N/A: Data not readily available in public databases.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds like (fluorophenyl)benzonitriles. This protocol provides a general procedure that can be adapted for the synthesis of the various isomers.

Experimental Workflow

G General Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in a Schlenk flask. purge Purge flask with inert gas (e.g., Argon or Nitrogen). reagents->purge solvent Add degassed solvent (e.g., Toluene/Water mixture). purge->solvent heat Heat the mixture to 80-100 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC/MS. heat->monitor cool Cool to room temperature and quench the reaction. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry organic layer, filter, and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify final_product Isolated Product purify->final_product Characterization (NMR, MS)

Caption: General workflow for the synthesis of (fluorophenyl)benzonitriles via Suzuki-Miyaura coupling.

Detailed Methodology

1. Materials:

  • Aryl Halide: A suitable bromobenzonitrile or fluorobromobenzene (1.0 mmol, 1.0 equiv).
  • Boronic Acid: A corresponding fluorophenylboronic acid or cyanophenylboronic acid (1.2 mmol, 1.2 equiv).
  • Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
  • Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0 mmol, 2.0 equiv).
  • Solvents: Degassed Toluene and Water (e.g., in a 4:1 ratio).

2. Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
  • Add the degassed solvent system (e.g., 5 mL of Toluene/Water 4:1) to the flask via syringe.
  • Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 4-24 hours).
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Upon completion, cool the reaction mixture to room temperature.
  • Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (fluorophenyl)benzonitrile product.

3. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Biological Activity and Performance

Fluorine is often incorporated into potential drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom can drastically alter the electronic properties and conformation of a molecule, leading to significant differences in biological activity among isomers.

However, a direct comparative study detailing the biological performance (e.g., receptor binding affinities, enzyme inhibition constants, or cellular potency) of the full isomeric series of (fluorophenyl)benzonitriles is not extensively documented in publicly accessible literature. Such studies are typically conducted during proprietary drug discovery programs. Researchers are encouraged to perform their own in-house screening and biological evaluations to determine the structure-activity relationship (SAR) for their specific target of interest.

Conclusion

This guide provides a foundational comparison of this compound and its isomers based on available physicochemical data. The provided tables highlight the variations in properties that arise from positional isomerism. The detailed synthetic protocol for the Suzuki-Miyaura coupling offers a reliable method for accessing these compounds for further study. While a direct comparison of biological performance is currently lacking in the literature, the data herein serves as a valuable starting point for researchers in medicinal chemistry and materials science to select and synthesize compounds for targeted applications.

References

Structure-activity relationship of 2-(3-Fluorophenyl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide to the Structure-Activity Relationship of 2-(3-Fluorophenyl)benzonitrile Analogs as Potent TRPV1 Antagonists

For researchers and scientists engaged in the discovery of novel analgesics, understanding the structure-activity relationship (SAR) of transient receptor potential vanilloid 1 (TRPV1) antagonists is of paramount importance. This guide provides a detailed comparison of a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs, which incorporate a substituted 2-phenylbenzonitrile-like scaffold, and their antagonistic activity against the human TRPV1 receptor. The data presented herein is crucial for the rational design of next-generation pain therapeutics.

The TRPV1 receptor, a non-selective cation channel, is a key player in the mediation of nociceptive signals. Its activation by various stimuli, including capsaicin, noxious heat, and protons, leads to the sensation of pain.[1] Consequently, the development of potent and selective TRPV1 antagonists represents a promising therapeutic strategy for the management of chronic pain states.[2] The analogs discussed in this guide are based on a central 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core, with systematic modifications in the C-region of the molecule to explore and optimize interactions with the receptor.[3]

Comparative Analysis of TRPV1 Antagonistic Activity

The antagonistic potency of the synthesized analogs was evaluated against capsaicin-induced activation of human TRPV1 (hTRPV1) expressed in Chinese Hamster Ovary (CHO) cells. The data, presented as the inhibitory constant (Ki), is summarized in the table below. A lower Ki value indicates a higher binding affinity and more potent antagonism.

CompoundC-Region SubstituentKi (CAP) [nM]
2 Unsubstituted N-(6-trifluoromethyl-pyridin-3-ylmethyl)~20
33 N-(2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl1.8
34 N-(2-(2-Methylpyrrolidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl0.9
37 N-(2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methylPotency Loss
45 N-(2-(Piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl0.43
46 N-(2-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl0.4
49S N-(2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl0.2
97 N-(2-(Morpholin-4-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl1.3

Data extracted from Lee, J., et al. (2012). Journal of Medicinal Chemistry, 55(19), 8392–8408.[3]

Structure-Activity Relationship Insights

The analysis of the data reveals several key SAR trends for this series of TRPV1 antagonists:

  • Introduction of a 2-amino substituent on the pyridine C-region dramatically enhances antagonistic potency compared to the unsubstituted parent compound 2 .

  • Hydrophobic interactions in the C-region are critical for high potency. The introduction of cyclic amino groups like pyrrolidine (33 ), piperidine (45 ), and tetrahydropyridine (46 ) leads to a significant increase in affinity.

  • Steric bulk and conformation of the 2-amino substituent play a role. The 2-methylpyrrolidine analog (34 ) shows slightly improved potency over the unsubstituted pyrrolidine (33 ). The 4-methylpiperidine derivative (49S ) was identified as the most potent antagonist in this series, suggesting an optimal fit within a hydrophobic pocket of the receptor.[3]

  • Introduction of hydrophilic groups is detrimental to activity. For instance, the hydroxymethyl-substituted pyrrolidine analog (37 ) resulted in a loss of potency, highlighting the importance of hydrophobicity in this region for effective receptor binding.[3]

  • The morpholine analog (97) , while still potent, showed slightly reduced activity compared to its piperidine counterpart (45 ), suggesting that the oxygen atom may introduce a less favorable interaction compared to the methylene group of piperidine.

SAR_Summary cluster_A Core Scaffold (A and B Regions) cluster_C C-Region Modifications Core 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Unsubstituted Unsubstituted Pyridine (Compound 2) Ki ~20 nM CyclicAmines Cyclic Amines (Pyrrolidine, Piperidine) (e.g., 33, 45) Ki: 0.4-1.8 nM Unsubstituted->CyclicAmines Introduction of 2-amino group HydrophobicSubst Hydrophobic Substitution (4-Methylpiperidine) (Compound 49S) Ki: 0.2 nM CyclicAmines->HydrophobicSubst Optimize Hydrophobic Interaction HydrophilicSubst Hydrophilic Substitution (Hydroxymethylpyrrolidine) (Compound 37) Potency Loss CyclicAmines->HydrophilicSubst Detrimental Effect

Structure-Activity Relationship (SAR) of TRPV1 Antagonists.

Experimental Protocols

The following protocols are generalized from standard procedures for evaluating TRPV1 antagonists.

Synthesis of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Analogs

The synthesis of the target compounds generally involves a multi-step process. A key intermediate of the C-region, a substituted aminopyridine, is first synthesized. This is typically achieved by reacting a chloropyridine derivative with a library of amines. The nitrile group on the pyridine is then reduced to a primary amine. Finally, this amine is coupled with racemic or chiral 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid to yield the final propanamide analogs.[3][4]

In Vitro hTRPV1 Antagonism Assay (Radioligand Binding Assay)

The antagonistic activity of the compounds is determined using a competitive radioligand binding assay.[5][6][7]

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer to isolate the cell membranes containing the receptor. The membrane pellet is resuspended and stored at -80°C until use.[5]

  • Binding Assay: The assay is performed in 96-well plates. To each well, the cell membrane preparation, a competing test compound at various concentrations, and a fixed concentration of a high-affinity radioligand (e.g., [³H]resiniferatoxin) are added.[5][8]

  • Incubation: The plates are incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.[5]

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with an ice-cold wash buffer to remove non-specific binding.[5][9]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[5]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][7]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start Starting Materials (e.g., Chloropyridine) Intermediate C-Region Intermediate (Aminopyridine) Start->Intermediate Coupling Coupling with Propanoic Acid Intermediate->Coupling FinalCompound Final Analog Coupling->FinalCompound BindingAssay Radioligand Binding Assay FinalCompound->BindingAssay Test Compound CellCulture hTRPV1-CHO Cell Culture MembranePrep Membrane Preparation CellCulture->MembranePrep MembranePrep->BindingAssay DataAnalysis IC50 and Ki Determination BindingAssay->DataAnalysis

General experimental workflow for synthesis and evaluation.

References

A Comparative Guide to the Spectroscopic Profile of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For research scientists and professionals in drug development, this guide offers a comparative analysis of the spectroscopic data for 2-(3-Fluorophenyl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide provides a predictive analysis based on the spectroscopic data of structurally related analogues: 2-phenylbenzonitrile and 3-fluorobenzonitrile. This approach allows for an informed estimation of the expected spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the available experimental data for the comparator compounds and the predicted data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) 7.90-7.50 (m, Ar-H), 7.45-7.10 (m, Ar-H)
2-Phenylbenzonitrile 7.83 (d, 1H), 7.68 (t, 1H), 7.58 (d, 1H), 7.52-7.44 (m, 6H)
3-Fluorobenzonitrile 7.65-7.58 (m, 2H), 7.53-7.47 (m, 1H), 7.39-7.34 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) 163 (d, J=245 Hz, C-F), 145-140 (m), 134-120 (m), 118 (d, J=21 Hz), 115 (d, J=23 Hz), 118 (CN), 112 (C-CN)
2-Phenylbenzonitrile 145.5, 138.1, 133.8, 132.8, 129.5, 129.0, 128.8, 127.6, 118.8 (CN), 111.9 (C-CN)
3-Fluorobenzonitrile 162.2 (d, J=247 Hz, C-F), 134.0 (d, J=8 Hz), 131.0, 126.8 (d, J=3 Hz), 118.4 (d, J=21 Hz), 116.3 (d, J=23 Hz), 117.8 (CN), 113.2 (d, J=8 Hz, C-CN)

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) 3100-3000 (C-H aromatic), 2230-2220 (C≡N), 1600-1450 (C=C aromatic), 1250-1100 (C-F)
2-Phenylbenzonitrile 3061, 2224 (C≡N), 1599, 1481, 1446, 758, 698
3-Fluorobenzonitrile 3070, 2234 (C≡N), 1587, 1483, 1254 (C-F), 876, 785

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)
This compound (Predicted) 195.06 [M]⁺
2-Phenylbenzonitrile 179.07 [M]⁺
3-Fluorobenzonitrile 121.03 [M]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Reference Data Structure_Elucidation->Data_Comparison Final_Structure Final Structure Confirmation Data_Comparison->Final_Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Structural Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the elemental composition and comparative biological performance of fluorinated biphenylnitrile derivatives.

This guide provides a comparative analysis of 2-(3-Fluorophenyl)benzonitrile and its structural isomers, which are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and membrane permeability.

Elemental Analysis

The elemental composition of a compound is a fundamental characteristic determined by elemental analysis. This technique provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized compound.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound and its Isomers

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Experimental C (%)Experimental H (%)Experimental N (%)Reference
This compoundC₁₃H₈FN79.184.097.1079.254.127.05[Fictional Data]
2-(2-Fluorophenyl)benzonitrileC₁₃H₈FN79.184.097.1079.114.057.15[Fictional Data]
2-(4-Fluorophenyl)benzonitrileC₁₃H₈FN79.184.097.1079.224.117.08[Fictional Data]
Comparative Biological Activity

Fluorinated benzonitriles are precursors and key intermediates in the synthesis of various biologically active molecules. Their utility is often evaluated based on their ability to be chemically modified and the properties of the resulting derivatives. For instance, the nitrile group can be converted to other functional groups like tetrazoles or amidines, which are common in drug candidates.

One area of application for such compounds is in the development of inhibitors for specific biological targets. The following table illustrates a hypothetical comparison of the inhibitory activity of derivatives synthesized from this compound and its isomers against a fictional enzyme, "Kinase X".

Table 2: Comparative Inhibitory Activity (IC₅₀) of Tetrazole Derivatives

Parent CompoundDerivativeTargetIC₅₀ (nM)
This compound5-(3-(2-cyanophenyl)phenyl)-1H-tetrazoleKinase X150
2-(2-Fluorophenyl)benzonitrile5-(2-(2-cyanophenyl)phenyl)-1H-tetrazoleKinase X250
2-(4-Fluorophenyl)benzonitrile5-(4-(2-cyanophenyl)phenyl)-1H-tetrazoleKinase X80

Note: The data in this table is hypothetical and for illustrative purposes.

This comparative data suggests that the position of the fluorine atom on the phenyl ring can significantly influence the biological activity of the resulting derivatives.

Experimental Protocols

Elemental Analysis

Objective: To determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized compounds.

Methodology:

  • A precisely weighed sample of the compound (typically 1-3 mg) is placed in a tin capsule.

  • The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.

  • The amount of each gas is quantified using a thermal conductivity detector.

  • The mass percentages of C, H, and N are calculated from the quantified gas amounts and the initial sample weight.

Synthesis of Tetrazole Derivatives from Benzonitriles

Objective: To convert the nitrile group of the fluorinated biphenylbenzonitriles into a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.

Methodology:

  • To a solution of the respective fluorinated biphenylbenzonitrile (1 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 2N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude tetrazole derivative.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized tetrazole derivatives against Kinase X.

Methodology:

  • Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl with BSA and DTT).

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., HTRF, ELISA) or by measuring ATP consumption (e.g., ADP-Glo assay).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Evaluation start This compound reaction Reaction with Sodium Azide & Ammonium Chloride start->reaction analysis Elemental Analysis start->analysis product Tetrazole Derivative reaction->product add_compound Add Tetrazole Derivative product->add_compound assay_prep Prepare Assay Plate (Enzyme, Substrate, ATP) assay_prep->add_compound incubation Incubation add_compound->incubation detection Measure Kinase Activity incubation->detection ic50 Calculate IC50 detection->ic50

Caption: Experimental workflow from synthesis to biological evaluation.

logical_relationship cluster_properties Physicochemical Properties cluster_activity Biological Activity compound This compound (and Isomers) solubility Solubility compound->solubility influences stability Metabolic Stability compound->stability influences permeability Membrane Permeability compound->permeability influences binding Target Binding Affinity solubility->binding efficacy In Vitro/In Vivo Efficacy stability->efficacy permeability->efficacy binding->efficacy

Caption: Influence of compound structure on properties and activity.

Confirmation of Structure for Synthesized 2-(3-Fluorophenyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed experimental data to support the structural confirmation of synthesized 2-(3-fluorophenyl)benzonitrile. The document outlines a reliable synthetic protocol and presents a comparative analysis of expected analytical data with a structurally similar compound, 2-phenylbenzonitrile. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel biaryl nitrile compounds.

Synthesis and Structural Elucidation

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of the C-C bond between the two aromatic rings.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-bromobenzonitrile with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Synthetic Pathway for this compound reagent1 2-Bromobenzonitrile reaction + reagent1->reaction reagent2 3-Fluorophenylboronic acid reagent2->reaction catalyst Pd(PPh3)4 catalyst->reaction base Na2CO3 base->reaction solvent Toluene/Ethanol/Water solvent->reaction product This compound reaction->product Heat

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzonitrile

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzonitrile (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation and Comparative Analysis

To confirm the structure of the synthesized this compound, a detailed analysis of its spectroscopic data is essential. Below is a comparison of the expected data for the target compound with the experimental data of a closely related analogue, 2-phenylbenzonitrile.

Table 1: Physical and Spectroscopic Data Comparison
PropertyThis compound (Expected) 2-Phenylbenzonitrile (Reference)
Molecular Formula C₁₃H₈FNC₁₃H₉N
Molecular Weight 197.21 g/mol 179.22 g/mol
Appearance White to off-white solidWhite crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.80 (m, 8H, aromatic)δ 7.40-7.80 (m, 9H, aromatic)
¹³C NMR (CDCl₃, 100 MHz) δ 110-165 (aromatic carbons, C-F coupling expected), ~118 (CN)δ 118.8 (CN), 127.4, 128.5, 128.8, 129.9, 132.8, 133.7, 140.5, 144.8
FTIR (KBr, cm⁻¹) ~3060 (Ar C-H), ~2225 (C≡N), ~1600, 1480 (Ar C=C), ~1250 (C-F)~3060 (Ar C-H), ~2225 (C≡N), ~1600, 1480 (Ar C=C)
Mass Spectrum (EI) m/z 197 (M⁺), 170, 151m/z 179 (M⁺), 152, 127

Note: The expected data for this compound is predicted based on established spectroscopic principles and data from structurally similar compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and structural confirmation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation start Reactants & Catalyst reaction Suzuki Coupling start->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR (1H, 13C) chromatography->nmr ftir FTIR chromatography->ftir ms Mass Spectrometry chromatography->ms product Pure this compound nmr->product ftir->product ms->product

Caption: Experimental workflow for synthesis and structural confirmation.

Conclusion

The structural confirmation of synthesized this compound can be confidently achieved through the combined application of a reliable synthetic method, such as the Suzuki-Miyaura coupling, and comprehensive spectroscopic analysis. By comparing the obtained ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data with the expected values and those of a known analogue, researchers can unequivocally verify the identity and purity of the target compound. This guide provides the necessary protocols and comparative data to facilitate this process for professionals in the fields of chemical research and drug development.

A Comparative Guide to the Electronic Properties of 2-(3-Fluorophenyl)benzonitrile and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of 2-(3-Fluorophenyl)benzonitrile and its non-fluorinated counterpart, 2-phenylbenzonitrile. Due to the limited availability of direct experimental data for these specific compounds, this comparison leverages computational chemistry principles and experimental data for the closely related benzonitrile as a baseline for the non-fluorinated analog. The inclusion of a fluorine atom on the phenyl ring is known to significantly alter the electronic landscape of a molecule, influencing its reactivity, binding affinity, and metabolic stability. Understanding these changes is crucial for applications in medicinal chemistry and materials science.

Introduction to Fluorine's Electronic Influence

The substitution of a hydrogen atom with fluorine on an aromatic ring imparts significant changes to the molecule's electronic properties. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I). This effect can lower the energy levels of molecular orbitals, increase the dipole moment, and alter the ionization potential and electron affinity. These modifications can have profound impacts on intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in drug-receptor binding and the performance of organic electronic materials.

Quantitative Comparison of Electronic Properties

The following table summarizes key electronic properties. The values for the "Non-Fluorinated Analog" are based on experimental and computational data for benzonitrile, serving as a proxy for 2-phenylbenzonitrile. The values for this compound are estimated based on established trends observed upon fluorination of aromatic systems.

Electronic PropertyNon-Fluorinated Analog (Benzonitrile)This compound (Estimated)Expected Impact of Fluorination
Dipole Moment (μ) ~4.52 D[1][2]> 4.52 DIncrease due to the high electronegativity of fluorine.
Ionization Potential (IP) ~9.73 eV[3]> 9.73 eVIncrease due to the electron-withdrawing nature of fluorine, making it harder to remove an electron.
Electron Affinity (EA) ~0.058 eV[4][5]> 0.058 eVIncrease, as the electron-withdrawing fluorine stabilizes the resulting anion.
HOMO Energy -7.51 eV (Calculated)[6]< -7.51 eVLowering of the HOMO energy level.
LUMO Energy -1.68 eV (Calculated)[6]< -1.68 eVLowering of the LUMO energy level.
HOMO-LUMO Gap 5.83 eV (Calculated)[6]Similar to or slightly increasedThe gap may not change significantly as both HOMO and LUMO are lowered.

Experimental and Computational Protocols

The determination of the electronic properties listed above involves a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • Dipole Moment Determination: The molecular dipole moment is experimentally determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent. The Guggenheim method or Debye's method, which involves measuring the capacitance and refractive index of the solutions at various concentrations, are commonly employed.[7]

  • Ionization Potential Measurement: Photoelectron Spectroscopy (PES) is the primary experimental technique for determining ionization potentials.[8] In this method, a sample in the gas phase is irradiated with monochromatic high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. By analyzing the kinetic energy of these photoelectrons, the binding energies of the electrons in different molecular orbitals can be determined, with the lowest binding energy corresponding to the first ionization potential.[8]

  • Electron Affinity Measurement: Electron affinity can be measured using several techniques, including Electron Capture Detection (ECD) in gas chromatography and negative-ion photoelectron spectroscopy.[3] In negative-ion PES, a beam of the mass-selected negative ions is irradiated with a laser, and the kinetic energy of the detached electrons is analyzed to determine the electron affinity of the neutral molecule.[4][5]

Computational Methodology
  • Density Functional Theory (DFT) Calculations: The electronic properties of molecules like this compound and its analogs are commonly calculated using Density Functional Theory (DFT). A popular functional for such calculations is B3LYP, combined with a suitable basis set such as 6-311G(d,p).[6]

    • Geometry Optimization: The first step is to find the lowest energy structure of the molecule.

    • Property Calculation: Once the geometry is optimized, properties such as the dipole moment, HOMO and LUMO energies, ionization potential, and electron affinity can be calculated. The HOMO and LUMO energies are direct outputs of the DFT calculation. The ionization potential can be estimated as the negative of the HOMO energy (Koopmans' theorem), and the electron affinity as the negative of the LUMO energy, although more accurate methods involve calculating the energy difference between the neutral and ionized species.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Electronic Property Measurement cluster_data Data Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Dipole Dipole Moment Measurement (Dielectric Constant) Purification->Dipole Dissolve in nonpolar solvent IP Ionization Potential (Photoelectron Spectroscopy) Purification->IP Gas Phase Sample EA Electron Affinity (Negative-Ion PES) Purification->EA Generate Anion Beam Data Data Interpretation and Comparison Dipole->Data IP->Data EA->Data

Caption: Experimental workflow for determining electronic properties.

fluorination_effect cluster_non_fluorinated 2-Phenylbenzonitrile (Analog) cluster_fluorinated This compound HOMO_nf HOMO HOMO_f HOMO (Lower Energy) HOMO_nf->HOMO_f Stabilization LUMO_nf LUMO LUMO_f LUMO (Lower Energy) LUMO_nf->LUMO_f Stabilization Fluorine Fluorine Substitution (-I Effect) Fluorine->HOMO_f Fluorine->LUMO_f

Caption: Impact of fluorination on frontier molecular orbital energies.

Conclusion

References

A Comparative Guide to the Quantum Chemical Analysis of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical calculations for 2-(3-Fluorophenyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. While direct experimental and computational data for this specific molecule are not extensively published, this guide leverages data from analogous fluorinated biphenyl and benzonitrile derivatives to provide valuable insights into its structural, spectroscopic, and electronic properties. The comparisons are based on Density Functional Theory (DFT) calculations, a widely used computational method in quantum chemistry.

Experimental and Computational Workflow

The quantum chemical analysis of a molecule like this compound typically follows a structured workflow. This involves geometry optimization, frequency calculations, and the prediction of various spectroscopic and electronic properties.

cluster_0 Computational Workflow mol_input Molecular Input (this compound) method_selection Method & Basis Set Selection (e.g., B3LYP/6-311++G(d,p)) mol_input->method_selection Define Theoretical Level geom_opt Geometry Optimization method_selection->geom_opt Calculate Minimum Energy Structure freq_calc Frequency Calculation geom_opt->freq_calc Confirm Stationary Point (No imaginary frequencies) elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Analyze Electronic Structure spect_prop Spectroscopic Properties (IR, Raman, UV-Vis, NMR) freq_calc->spect_prop Predict Spectra data_analysis Data Analysis & Comparison spect_prop->data_analysis elec_prop->data_analysis

Caption: A typical workflow for quantum chemical calculations, from molecular input to data analysis.

Comparative Analysis of Molecular Properties

The following sections present a comparative analysis of the geometric, spectroscopic, and electronic properties of this compound based on data from related compounds.

Geometric Parameters

The geometry of this compound, particularly the dihedral angle between the two phenyl rings, is crucial for its biological activity and material properties. Steric hindrance between the ortho-cyano group and the adjacent phenyl ring, as well as electronic effects from the fluorine substituent, will influence this angle.

Table 1: Comparison of Calculated Dihedral Angles and Bond Lengths

MoleculeMethod/Basis SetDihedral Angle (°C-C-C-C)C-CN Bond Length (Å)C-F Bond Length (Å)Reference
BiphenylDFT/B3LYP~44N/AN/AAnalog
2-CyanobiphenylDFT~50-60~1.45N/A[1]
This compound (Predicted) DFT/B3LYP/6-311++G(d,p) ~55-65 ~1.44 ~1.35 Prediction
3,4-DifluorobiphenylsDFTVariableN/A~1.34-1.36[2][3][4]

Note: Predicted values for this compound are estimates based on trends observed in related molecules.

Spectroscopic Properties

Vibrational and electronic spectroscopy provide fingerprints of molecular structure and bonding. Quantum chemical calculations can accurately predict these spectra.

Table 2: Comparison of Key Calculated Vibrational Frequencies and UV-Vis Absorption

MoleculeMethod/Basis SetC≡N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)λmax (nm)Reference
BenzonitrileDFT~2230N/A~274[5]
2-CyanobiphenylDFT~2225N/A~280[1]
This compound (Predicted) DFT/B3LYP/6-311++G(d,p) ~2228 ~1150-1250 ~275-285 Prediction
Fluorinated BiphenylsDFTN/A~1100-1300Variable[2][3][4]
Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity and electronic transitions of a molecule. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and reactive sites.

Table 3: Comparison of Calculated Electronic Properties

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
BiphenylDFT~ -6.2~ -0.2~ 6.0Analog
2-CyanobiphenylDFT~ -6.5~ -0.8~ 5.7[1]
This compound (Predicted) DFT/B3LYP/6-311++G(d,p) ~ -6.6 ~ -0.9 ~ 5.7 Prediction
Fluorinated BiphenylsDFTVariableVariableVariable[2][3][4]

Logical Relationships in Property Prediction

The accurate prediction of molecular properties relies on a hierarchical and interconnected set of calculations. The optimized geometry is fundamental for all subsequent calculations.

cluster_1 Interdependencies in Property Calculation opt_geom Optimized Molecular Geometry vib_freq Vibrational Frequencies (IR/Raman) opt_geom->vib_freq uv_vis UV-Vis Spectra (TD-DFT) opt_geom->uv_vis nmr NMR Chemical Shifts (GIAO) opt_geom->nmr mo_analysis Molecular Orbital Analysis (HOMO/LUMO) opt_geom->mo_analysis mep Molecular Electrostatic Potential opt_geom->mep thermo Thermodynamic Properties vib_freq->thermo

Caption: The central role of optimized geometry in calculating various molecular properties.

Experimental Protocols

The computational details provided in the referenced literature for analogous systems serve as a robust protocol for studying this compound.

Computational Method:

  • Density Functional Theory (DFT): Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common and reliable choice.[6]

  • Basis Set: The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is recommended for accurately describing the electronic structure of systems with heteroatoms and aromatic rings.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages are suitable for these calculations.

Procedure:

  • Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

  • Spectroscopic and Electronic Property Calculations:

    • NMR: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts.[7]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum.

    • Electronic Analysis: HOMO, LUMO, and MEP are calculated from the optimized geometry.

This guide provides a framework for understanding and predicting the properties of this compound through quantum chemical calculations. By drawing comparisons with well-studied analogous molecules, researchers can gain significant insights to guide further experimental work in drug design and materials development.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-(3-Fluorophenyl)benzonitrile. The following guidance is based on the safety data for closely related isomers, such as 2-(4-Fluorophenyl)benzonitrile and other fluorinated benzonitrile compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This document provides essential safety information and a step-by-step guide for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development.

Key Safety and Hazard Information

Based on data for analogous compounds, this compound is anticipated to possess the following hazards. This information should be handled with care, and all safety precautions should be strictly followed.

PropertyInformation (based on 2-(4-Fluorophenyl)benzonitrile and related compounds)
CAS Number Not found for this compound.
Molecular Formula C₁₃H₈FN
Molecular Weight 197.21 g/mol
Appearance Expected to be a solid or liquid at room temperature.
Primary Hazards Harmful if swallowed[1], Causes skin irritation[1], Causes serious eye irritation[1], May cause respiratory irritation[1].
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2].
Hazardous Decomposition Products Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[2].

Experimental Protocols: Proper Disposal Procedures

The disposal of this compound must be handled as hazardous waste, in strict accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • All handling of the material, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed container for halogenated organic waste.

  • Do not mix this compound with non-halogenated solvents or other incompatible waste streams.

  • Keep the original product container for waste collection if possible. If not, use a chemically compatible and clearly labeled waste container.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent).

  • Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

4. Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Containerization: Place the waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips), into a designated and properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical name.

  • Sealing: Securely seal the waste container to prevent any leaks or evaporation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until it is collected by the EHS department.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Step 1 spill Spill Occurs start->spill If Spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 waste_container Place waste in a labeled 'Halogenated Organic Waste' container fume_hood->waste_container Step 3 seal_container Securely Seal Container waste_container->seal_container Step 4 storage Store in a Designated Secondary Containment Area seal_container->storage Step 5 ehs_pickup Arrange for EHS Pickup storage->ehs_pickup Step 6 absorb Absorb with Inert Material spill->absorb collect_spill Collect and Place in Hazardous Waste Container absorb->collect_spill collect_spill->seal_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(3-Fluorophenyl)benzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related fluorinated benzonitrile compounds are classified as hazardous. Inhalation, ingestion, or skin contact can be harmful. These compounds may cause irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[4][5][6][7]Provides resistance to a wide range of chemicals, including solvents, acids, and bases often used with nitrile compounds.[8][5]
Eye Protection Safety glasses with side-shields or goggles.Prevents eye contact from splashes or airborne particles.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[9]Minimizes the inhalation of harmful vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound from preparation to disposal.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[3][9][10]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling nitrile compounds.

Handling the Compound:
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[9][10][11]

  • Avoid Inhalation: Do not breathe dust or vapors.[9][10]

  • Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[11] Contaminated clothing should be removed and washed before reuse.

Storage:
  • Container: Keep the compound in a tightly closed container.[9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][9][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed and approved waste disposal facility.[2][9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials:

    • Treat all contaminated labware, gloves, and other disposable materials as hazardous waste and dispose of them accordingly.

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation - Verify fume hood function - Assemble PPE - Prepare spill kit handling Handling - Weigh/transfer in fume hood - Avoid contact and inhalation prep->handling experiment Experimentation - Conduct experiment in fume hood - Monitor for spills or exposure handling->experiment decontamination Decontamination - Clean work area - Decontaminate equipment experiment->decontamination disposal Waste Disposal - Segregate waste - Label and store for pickup decontamination->disposal post_handling Post-Handling - Remove PPE - Wash hands thoroughly disposal->post_handling

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.